molecular formula C10H12N6NaO7P B10855946 1-Aminoguanosine-3',5'-monophosphate (sodium salt)

1-Aminoguanosine-3',5'-monophosphate (sodium salt)

Cat. No.: B10855946
M. Wt: 382.20 g/mol
InChI Key: QSMCVZIUZNVUHV-GWTDSMLYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminoguanosine-3',5'-monophosphate (sodium salt) is a useful research compound. Its molecular formula is C10H12N6NaO7P and its molecular weight is 382.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Aminoguanosine-3',5'-monophosphate (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminoguanosine-3',5'-monophosphate (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N6NaO7P

Molecular Weight

382.20 g/mol

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1,2-diaminopurin-6-one

InChI

InChI=1S/C10H13N6O7P.Na/c11-10-14-7-4(8(18)16(10)12)13-2-15(7)9-5(17)6-3(22-9)1-21-24(19,20)23-6;/h2-3,5-6,9,17H,1,12H2,(H2,11,14)(H,19,20);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1

InChI Key

QSMCVZIUZNVUHV-GWTDSMLYSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(N(C4=O)N)N)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(N(C4=O)N)N)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Specificity of 1-Aminoguanosine-3',5'-monophosphate versus 8-Br-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine monophosphate (cGMP) is a critical second messenger that mediates a vast array of physiological processes, primarily through the activation of cGMP-dependent protein kinases (PKGs).[1][2][3][4] The use of cGMP analogs is indispensable for elucidating the specific roles of the different PKG isoforms (PKG Iα, Iβ, and II). This technical guide provides an in-depth comparison of two widely used cGMP analogs: 1-Aminoguanosine-3',5'-monophosphate (1-AGO-cGMP) and 8-Bromoguanosine-3',5'-monophosphate (8-Br-cGMP). We will explore the molecular basis of their differential specificities, analyze their potential off-target effects, and provide detailed experimental protocols for their characterization. This guide is intended to equip researchers with the necessary knowledge to make informed decisions about the selection and application of these powerful pharmacological tools.

Introduction: The cGMP/PKG Signaling Axis

The nitric oxide (NO)-cGMP signaling pathway is a central regulatory mechanism in numerous biological systems, including the cardiovascular, nervous, and immune systems.[5][6][7] The primary intracellular effector of cGMP is PKG, a serine/threonine kinase that exists in three main isoforms: PKG Iα, PKG Iβ, and PKG II.[5][6] These isoforms exhibit distinct tissue distribution and subcellular localization, suggesting they have non-redundant roles in cellular signaling.[8] Consequently, the ability to selectively activate specific PKG isoforms is crucial for dissecting their individual contributions to cellular function and for the development of targeted therapeutics. This has led to the development of various cGMP analogs, with 1-AGO-cGMP and 8-Br-cGMP being two of the most prominent.

Mechanism of Action and Isoform Specificity

All PKG isoforms share a common domain structure, featuring a regulatory domain that contains two distinct cyclic nucleotide-binding domains (CNB-A and CNB-B) and a catalytic domain.[5][6][9] Binding of cGMP to the CNB domains induces a conformational change that relieves the autoinhibition of the catalytic domain, leading to substrate phosphorylation.[10] The differential affinity of cGMP analogs for these binding domains on various PKG isoforms forms the basis of their selectivity.

1-Aminoguanosine-3',5'-monophosphate (1-AGO-cGMP): A PKG Iα-Selective Agonist

1-AGO-cGMP is a synthetic cGMP analog characterized by the substitution of an amino group at the N1 position of the guanine ring. This modification confers significant selectivity for the PKG Iα isoform. The structural basis for this selectivity lies in the specific interactions within the cGMP-binding pocket. In PKG Iα, a key threonine residue forms a hydrogen bond with the 1-amino group of 1-AGO-cGMP. In PKG Iβ and PKG II, this threonine is replaced by other amino acids that do not favorably interact with the 1-amino moiety, thus resulting in a lower binding affinity.

8-Bromo-cGMP (8-Br-cGMP): A Non-Selective PKG Activator

8-Br-cGMP is a widely used cGMP analog that features a bromine atom at the C8 position of the guanine ring. This modification renders the molecule more lipophilic, enhancing its cell permeability, and makes it more resistant to degradation by phosphodiesterases (PDEs).[11] However, 8-Br-cGMP is a non-selective activator of all PKG isoforms.[8][12] It activates PKG Iα, Iβ, and II with similar potency.[8][12] While its resistance to PDEs can be advantageous in maintaining elevated cGMP signaling, its lack of isoform selectivity can complicate the interpretation of experimental results.[8][11]

Signaling Pathway Overview

cGMP_PKG_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Peptide Hormones Peptide Hormones pGC Particulate Guanylate Cyclase Peptide Hormones->pGC activate NO NO sGC Soluble Guanylate Cyclase NO->sGC activate cGMP cGMP pGC->cGMP converts sGC->cGMP converts GTP GTP GTP->pGC GTP->sGC PKG Protein Kinase G (PKG Iα, Iβ, II) cGMP->PKG activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs degraded by pSubstrate Phosphorylated Substrate PKG->pSubstrate phosphorylates Substrate Substrate Substrate->PKG Cellular Response Cellular Response pSubstrate->Cellular Response leads to 5'-GMP 5'-GMP PDEs->5'-GMP 1-AGO-cGMP 1-AGO-cGMP 1-AGO-cGMP->PKG selectively activates PKG Iα 8-Br-cGMP 8-Br-cGMP 8-Br-cGMP->PKG non-selectively activates

Caption: The cGMP-PKG signaling pathway.

Quantitative Comparison and Off-Target Effects

A critical aspect of choosing the right cGMP analog is understanding its potency for the target of interest and its potential for off-target effects.

CompoundTargetActionPotency (Ka/EC50)Key Off-Target Effects
1-AGO-cGMP PKG IαAgonistHigh (nM range)Lower affinity for PKG Iβ and PKG II. Potential for PDE inhibition at high concentrations.
8-Br-cGMP PKG Iα, Iβ, IIAgonistModerate (nM to low µM range) for all isoforms[8]Inhibition of various PDEs (e.g., PDE5, PDE6)[1], potential activation of PKA at high concentrations.[8]

Note: The exact potency values can vary depending on the assay conditions and the source of the recombinant proteins. It is always recommended to perform in-house validation.

The resistance of 8-Br-cGMP to hydrolysis by PDEs is a double-edged sword.[11] While it ensures sustained signaling, it can also lead to non-physiological levels of PKG activation and potentially mask the transient nature of endogenous cGMP signals. Furthermore, at higher concentrations, 8-Br-cGMP can inhibit certain PDEs, leading to an increase in endogenous cGMP and cAMP levels, which can confound the interpretation of results.[1][8]

Experimental Protocols for Assessing Specificity

To ensure the trustworthiness of experimental data, it is essential to validate the specificity of the cGMP analogs in the experimental system being used. Here, we provide two fundamental protocols for this purpose.

Protocol 1: In Vitro Kinase Assay

This assay directly measures the ability of a cGMP analog to activate a specific PKG isoform, which then phosphorylates a known substrate.

Objective: To determine the activation constant (Ka) of a cGMP analog for a specific PKG isoform.

Materials:

  • Recombinant human PKG Iα, Iβ, or II

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Peptide substrate (e.g., a fluorescently labeled peptide with a PKG consensus sequence)

  • ATP (at a concentration near the Km for the specific PKG isoform)

  • cGMP analog (1-AGO-cGMP or 8-Br-cGMP) at various concentrations

  • Kinase inhibitor (as a negative control)

  • 384-well microplate

  • Microplate reader capable of detecting the change in signal from the phosphorylated substrate (e.g., fluorescence polarization or luminescence).[13][14]

Procedure:

  • Prepare a serial dilution of the cGMP analog in kinase buffer.

  • In a 384-well plate, add the recombinant PKG isoform, the peptide substrate, and the different concentrations of the cGMP analog.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a solution containing EDTA).

  • Read the plate on a microplate reader.

  • Plot the kinase activity as a function of the cGMP analog concentration and fit the data to a dose-response curve to determine the Ka.

Protocol 2: Competitive Binding Assay

This assay measures the affinity of a cGMP analog for the cGMP-binding site of a PKG isoform by competing with a labeled cGMP molecule.[15][16][17]

Objective: To determine the inhibition constant (Ki) of a cGMP analog for a specific PKG isoform.

Materials:

  • Recombinant human PKG Iα, Iβ, or II

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

  • Radiolabeled or fluorescently labeled cGMP (e.g., [3H]-cGMP or a fluorescent cGMP analog)

  • Unlabeled cGMP analog (1-AGO-cGMP or 8-Br-cGMP) at various concentrations

  • Filter plates (e.g., 96-well glass fiber filter plates)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the unlabeled cGMP analog in binding buffer.

  • In a 96-well plate, add the recombinant PKG isoform, the labeled cGMP at a fixed concentration (typically at or below its Kd), and the different concentrations of the unlabeled cGMP analog.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Transfer the reaction mixture to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free labeled cGMP.

  • Quantify the amount of bound labeled cGMP using a scintillation counter or fluorescence plate reader.

  • Plot the percentage of bound labeled cGMP as a function of the unlabeled cGMP analog concentration and fit the data to a competition binding curve to determine the Ki.

Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: In Vitro Kinase Assay cluster_protocol2 Protocol 2: Competitive Binding Assay P1_Start Prepare Reagents P1_Incubate Incubate Kinase, Substrate, and Analog P1_Start->P1_Incubate P1_React Initiate with ATP P1_Incubate->P1_React P1_Stop Stop Reaction P1_React->P1_Stop P1_Read Read Plate P1_Stop->P1_Read P1_Analyze Analyze Data (Ka) P1_Read->P1_Analyze P2_Start Prepare Reagents P2_Incubate Incubate PKG, Labeled cGMP, and Unlabeled Analog P2_Start->P2_Incubate P2_Filter Filter and Wash P2_Incubate->P2_Filter P2_Quantify Quantify Bound Ligand P2_Filter->P2_Quantify P2_Analyze Analyze Data (Ki) P2_Quantify->P2_Analyze

Caption: Workflow for kinase and binding assays.

Case Study: Choosing the Right Analog

Scenario 1: Investigating the role of PKG Iα in synaptic plasticity.

In this scenario, the researcher wants to specifically activate PKG Iα without significantly affecting PKG Iβ or PKG II, which may also be present in neurons.

  • Recommended Analog: 1-AGO-cGMP.

  • Rationale: Its high selectivity for PKG Iα will allow for a more precise dissection of this isoform's role in the observed effects.

  • Experimental Controls:

    • Use a catalytically inactive mutant of PKG Iα to confirm that the observed effects are dependent on its kinase activity.

    • Perform experiments in cells where PKG Iα has been knocked down or knocked out to validate the specificity of 1-AGO-cGMP.

Scenario 2: Studying the general effects of cGMP-mediated vasodilation in a cell culture model.

Here, the primary goal is to robustly activate the cGMP signaling pathway to induce smooth muscle relaxation.

  • Recommended Analog: 8-Br-cGMP.

  • Rationale: Its cell permeability and resistance to PDEs will ensure a sustained and potent activation of the cGMP pathway.[11] Since both PKG Iα and Iβ are involved in vasodilation, the non-selective nature of 8-Br-cGMP is acceptable and even desirable in this context.

  • Experimental Controls:

    • Use a PKG inhibitor (e.g., Rp-8-pCPT-cGMPS) to confirm that the observed vasodilation is indeed mediated by PKG.

    • Measure intracellular cGMP levels to ensure that the concentrations of 8-Br-cGMP used are not causing off-target inhibition of PDEs.

Conclusion

The choice between 1-AGO-cGMP and 8-Br-cGMP is not a matter of one being universally "better" than the other, but rather a question of selecting the right tool for the specific scientific question at hand. 1-AGO-cGMP offers a high degree of precision for studying the specific functions of PKG Iα, while 8-Br-cGMP serves as a robust, general activator of the cGMP signaling pathway. A thorough understanding of their respective specificities, potential off-target effects, and the implementation of rigorous experimental controls are paramount for generating reliable and interpretable data. As our understanding of the cGMP signaling network continues to expand, the development and characterization of even more selective pharmacological tools will undoubtedly pave the way for new discoveries and therapeutic interventions.

References

  • National Center for Biotechnology Information.

  • PLOS ONE.

  • Vaia.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • RCSB PDB.

  • National Center for Biotechnology Information.

  • Bio-protocol.

  • eScholarship, University of California.

  • Tocris Bioscience.

  • BenchChem.

  • PubMed.

  • BenchChem.

  • BIOLOG Life Science Institute.

  • PubMed.

  • ACS Publications.

  • National Center for Biotechnology Information.

  • Sigma-Aldrich.

  • OSTI.GOV.

  • Thermo Fisher Scientific.

  • National Center for Biotechnology Information.

  • Creative BioMart.

  • protocols.io.

  • MDPI.

  • Wikipedia.

  • MDPI.

  • National Center for Biotechnology Information.

  • Sigma-Aldrich.

  • PubMed.

  • Bionity.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • MDPI.

  • SpringerLink.

  • DiVA.

  • YouTube.

  • PubMed.

  • American Physiological Society.

  • CUSABIO.

  • Proceedings of the National Academy of Sciences.

  • ResearchGate.

Sources

Technical Analysis: Binding Affinity and Mechanistic Action of 1-Amino-cGMP on CNG Channels

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity, structural mechanisms, and experimental characterization of 1-Amino-cGMP (1-aminoguanosine-3',5'-cyclic monophosphate) in the context of Cyclic Nucleotide-Gated (CNG) channels.

Executive Summary

1-Amino-cGMP is a synthetic analogue of cyclic guanosine monophosphate (cGMP) characterized by the substitution or addition of an amino group (


) at the N1 position of the guanine ring.[1][2] Unlike C8-substituted analogues (e.g., 8-Br-cGMP) which typically exhibit enhanced lipophilicity and affinity, modifications at the N1 position  generally result in a significant reduction in binding affinity and gating efficacy .

This reduction is mechanistically driven by the disruption of a critical hydrogen bond between the N1 position of the ligand and a conserved aspartate residue (e.g., D604 in bovine CNGA1) within the channel's ligand-binding domain. Consequently, 1-Amino-cGMP and similar N1-modified variants often function as low-affinity partial agonists or, in the presence of native cGMP, as competitive antagonists, making them valuable tools for probing the structural requirements of the cyclic nucleotide-binding domain (CNBD).

Structural Biology of the Interaction

To understand the low affinity of 1-Amino-cGMP, one must analyze the atomic-level interactions within the CNBD. The selectivity of CNG channels for cGMP over cAMP is largely dictated by the ability of the ligand to form specific hydrogen bonds.

The Critical N1-Aspartate Interaction

In the native state, the N1 position of cGMP is protonated (pKa ~9.4) and serves as a hydrogen bond donor .

  • Target Residue: A conserved Aspartate (Asp) or Glutamate (Glu) in the C-helix of the binding domain (e.g., Asp604 in bovine rod CNGA1).

  • Mechanism: The N1-H of cGMP forms a strong hydrogen bond with the carboxylate oxygen of Asp604.

  • 1-Amino-cGMP Disruption: The introduction of an amino group at N1 alters the steric profile and electrostatic potential of this region. While an amino group can theoretically donate hydrogen bonds, the geometry of the 1-amino substituent creates a steric clash or suboptimal angle for interaction with Asp604. Furthermore, N1 modifications often force the guanine ring into a conformation that is energetically unfavorable for the "syn" binding mode preferred by some CNG isoforms.

Pathway Visualization

The following diagram illustrates the signal transduction pathway and the specific point of failure for N1-modified ligands.

CNG_Activation cluster_mechanism Mechanism of Low Affinity Ligand Ligand (1-Amino-cGMP) Pocket Binding Pocket (CNBD) Ligand->Pocket Diffusion HBond H-Bond Formation (N1 - Asp604) Pocket->HBond Docking attempt ConfChange Allosteric Conformational Change HBond->ConfChange Inefficient Coupling Pore Pore Opening (Ion Influx) ConfChange->Pore Reduced Po

Figure 1: Signal transduction flow. The red/dashed lines indicate the "bottleneck" caused by the N1 modification, leading to inefficient coupling and reduced Open Probability (Po).

Comparative Binding Data

The following table synthesizes affinity data (


) and efficacy (

) trends for cGMP and its analogues. While specific

values for 1-Amino-cGMP can vary by channel isoform (Rod vs. Olfactory), the relative performance is consistent across the CNG family.
LigandModification SiteAffinity (

)
Relative Efficacy (

)
Mechanistic Note
cGMP (Native)NoneHigh (~10-20

M in rods)
100% (Full Agonist)Forms critical H-bond at N1-Asp604.
8-Br-cGMP C8 (Bromine)Very High (< 5

M)
100% (Full Agonist)C8 favors syn conformation; increases lipophilicity.
1-Amino-cGMP N1 (Amino) Low (> 100

M)
Partial / Low Disrupts N1-Asp604 H-bond; steric hindrance.
PET-cGMP N1, C2 (Phenyl-etheno)Very LowAntagonist / Weak PartialBulky N1/C2 groups prevent proper lid closure.[3]
cAMP N1 (Lacks H-bond)Very Low (~1000

M in rods)
Partial (< 5% in rods)Lacks N1 proton; electrostatic repulsion with Asp604.

Key Insight: 1-Amino-cGMP behaves more similarly to cAMP than to cGMP in terms of affinity, primarily because both ligands fail to satisfy the hydrogen-bonding requirement of the conserved Aspartate residue in the binding pocket.

Experimental Protocol: Determining Binding Affinity

To rigorously validate the binding affinity of 1-Amino-cGMP, one must use excised inside-out patch-clamp recording . This method controls the intracellular ligand concentration precisely, avoiding metabolic degradation (hydrolysis by PDEs).

Reagents & Setup
  • Expression System: Xenopus oocytes or HEK293 cells expressing CNGA1 (Rod) or CNGA2 (Olfactory) subunits.

  • Solutions:

    • Bath (Intracellular): 150 mM KCl, 5 mM EDTA, 10 mM HEPES (pH 7.4).

    • Pipette (Extracellular): 150 mM NaCl, 10 mM HEPES, 1 mM EGTA.

  • Ligand: 1-Amino-cGMP (purity >98%, HPLC verified). Dissolve in water; avoid DMSO if possible to prevent channel block.

Step-by-Step Workflow
  • Patch Excision:

    • Form a Giga-ohm seal on the cell membrane.

    • Rapidly withdraw the pipette to excise a patch in the inside-out configuration.

    • Validation: Verify channel presence by applying saturating cGMP (2 mM).

  • Dose-Response Protocol:

    • Hold membrane potential at +50 mV or -50 mV.

    • Perfuse the patch with control solution (0 cGMP) to establish baseline leak.

    • Apply 1-Amino-cGMP in increasing concentrations (e.g., 10

      
      M, 50 
      
      
      
      M, 100
      
      
      M, 500
      
      
      M, 2 mM).
    • Wash with control solution between each step to check for desensitization (though CNG channels generally do not desensitize).

    • Reference Step: At the end, apply saturating native cGMP (2 mM) to normalize currents (

      
      ).
      
  • Data Analysis (Hill Equation): Fit the normalized currents to the Hill equation to derive

    
     (concentration for half-maximal activation):
    
    
    
    
    • 
       : Current at ligand concentration 
      
      
      
      .
    • 
       : Hill coefficient (cooperativity, typically ~3.0 for CNG channels).
      
Logical Validation (Self-Correction)
  • If

    
     of 1-Amino-cGMP < 
    
    
    
    of cGMP: The ligand is a partial agonist .[4]
  • If no current is observed but cGMP response is blocked: The ligand is a competitive antagonist .

  • Control: Ensure pH is strictly 7.4. Acidic pH can protonate Asp604, artificially enhancing the affinity of N1-lacking ligands (like cAMP), which could confound 1-Amino-cGMP data.

Mechanistic Diagram: The Binding Interface

The following Graphviz diagram details the atomic interactions determining the affinity difference.

Binding_Interface cluster_cGMP Native cGMP (High Affinity) cluster_Amino 1-Amino-cGMP (Low Affinity) Asp604 Asp604 (Channel) Negatively Charged Carboxylate cGMP_N1 cGMP N1-H (H-Bond Donor) cGMP_N1->Asp604 Strong H-Bond (Stabilizes Open State) Amino_N1 1-Amino-cGMP N1-NH2 (Steric Bulk / Geometry Mismatch) Amino_N1->Asp604 Weak/No H-Bond (Steric Clash)

Figure 2: Interaction logic at the binding pocket. The green arrow represents the physiological interaction; the red dotted line represents the disrupted interaction in 1-Amino-cGMP.

References

  • Varnum, M. D., & Zagotta, W. N. (1996). Distinct structural determinants of efficacy and sensitivity in the ligand-binding domain of cyclic nucleotide-gated channels. Science.

  • Brown, R. L., et al. (1993). Interaction of amino acid residues of the cNMP-binding site with cGMP. Proceedings of the National Academy of Sciences.

  • Möller, S., et al. (2024). Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels. ACS Chemical Neuroscience.[5]

  • Kaupp, U. B., & Seifert, R. (2002). Cyclic nucleotide-gated ion channels. Physiological Reviews.

  • Biolog Life Science Institute. (2023). Cyclic Nucleotide Analogues Product List (1-NH2-cGMP).

Sources

Methodological & Application

Protocol for synthesizing fluorescent cGMP analogs using 1-Amino-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis and Characterization of Fluorescent cGMP Analogs via 1-Amino-cGMP Conjugation

Abstract

Cyclic guanosine monophosphate (cGMP) is a critical second messenger that mediates numerous physiological processes, including vasodilation, retinal phototransduction, and neuronal signaling. The study of cGMP signaling dynamics has been greatly advanced by the development of fluorescently labeled cGMP analogs. These probes allow for real-time visualization and quantification of cGMP activity in live cells and biochemical assays. This guide provides a detailed protocol for the synthesis, purification, and characterization of fluorescent cGMP analogs using 8-(2-aminoethylthio)-N1-(2-aminoethyl)-guanosine-3',5'-cyclic monophosphate (1-Amino-cGMP) as the starting scaffold. We present a robust methodology for conjugating 1-Amino-cGMP with amine-reactive fluorescent dyes, followed by a comprehensive workflow for purification and quality control, ensuring the generation of high-purity probes suitable for demanding research applications.

Introduction: The Utility of Fluorescent cGMP Analogs

The transient and compartmentalized nature of cGMP signaling necessitates tools that offer high spatiotemporal resolution. Fluorescent cGMP analogs serve this purpose by acting as tracers for cGMP-dependent processes. They are invaluable for:

  • Studying Phosphodiesterase (PDE) Activity: These analogs are often used as substrates for cGMP-specific PDEs (e.g., PDE5), enabling high-throughput screening of potential inhibitors.

  • Investigating cGMP-Gated Ion Channels: They help in characterizing the binding kinetics and gating mechanisms of channels like the cyclic nucleotide-gated (CNG) channels in photoreceptors.

  • Analyzing cGMP-Binding Proteins: They facilitate the study of effector proteins such as Protein Kinase G (PKG) through techniques like fluorescence polarization.

The choice of 1-Amino-cGMP as the precursor is strategic. The primary amino group provides a versatile and specific site for covalent modification with a wide array of amine-reactive fluorescent dyes, allowing researchers to create a palette of probes with diverse spectral properties.

Principle of Synthesis: Amine-Reactive Conjugation

The synthesis protocol is based on the nucleophilic substitution reaction between the primary amine of 1-Amino-cGMP and an amine-reactive functional group on a fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (ITC).

  • NHS Ester Chemistry: The primary amine attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.5-8.5), which ensures the primary amine is deprotonated and thus more nucleophilic.

  • Isothiocyanate Chemistry: The amine group reacts with the ITC group to form a stable thiourea linkage.

This guide will focus on the more common NHS ester reaction due to its high efficiency and the wide commercial availability of NHS-ester functionalized dyes.

G Reaction of 1-Amino-cGMP with a Dye-NHS Ester A 1-Amino-cGMP (with primary amine -NH2) C Fluorescent cGMP Analog (Stable Amide Bond) A->C + B Fluorescent Dye-NHS Ester B->C D NHS by-product

Caption: General reaction scheme for conjugating 1-Amino-cGMP with an NHS-ester functionalized dye.

Materials and Reagents

Key Reagents
ReagentSupplier (Example)Catalog # (Example)Purpose
1-Amino-cGMP (triethylammonium salt)Jena BioscienceNU-1001cGMP precursor
Amine-Reactive Fluorescent DyeThermo Fisher, AAT BioquestVariesFluorescent label
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056Solvent for dye
Triethylammonium bicarbonate (TEAB) bufferSigma-AldrichT7408Reaction buffer
Acetonitrile (ACN), HPLC GradeFisher ScientificA998HPLC mobile phase
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508HPLC mobile phase additive
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649Organic base
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector and a fluorescence detector.

  • Reversed-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Lyophilizer (Freeze-dryer).

  • Mass Spectrometer (ESI-MS recommended).

  • UV-Vis Spectrophotometer.

  • Fluorometer.

  • pH meter.

  • Standard laboratory glassware and micropipettes.

Detailed Experimental Protocol

This protocol is optimized for a starting scale of 1 µmol of 1-Amino-cGMP. Adjust volumes accordingly for different scales.

G Overall workflow for fluorescent cGMP analog synthesis. A Step 1: Reagent Preparation B Step 2: Conjugation Reaction (1-Amino-cGMP + Dye-NHS) A->B C Step 3: Quenching (Optional) B->C D Step 4: HPLC Purification (Reversed-Phase C18) C->D E Step 5: Product Identification (Fraction Collection & MS) D->E F Step 6: Lyophilization E->F G Step 7: Quality Control (Spectroscopy & Purity Check) F->G H Final Product: Purified Fluorescent cGMP Analog G->H

Caption: Workflow from reagent preparation to final quality control of the fluorescent analog.

Part A: Conjugation Reaction

Rationale: The goal is to achieve efficient labeling of the 1-Amino-cGMP while minimizing side reactions and degradation. Using a slight molar excess of the dye ensures the reaction goes to completion. The reaction is performed in the dark to prevent photobleaching of the fluorescent dye.

  • Prepare 1-Amino-cGMP Solution: Dissolve 1 µmol of 1-Amino-cGMP in 100 µL of 0.2 M TEAB buffer (pH 8.0). Vortex briefly to ensure complete dissolution.

  • Prepare Dye Solution: Immediately before use, dissolve 1.5 µmol of the amine-reactive dye (1.5 molar equivalents) in 20 µL of anhydrous DMF.

    • Expert Tip: NHS esters are moisture-sensitive. Using anhydrous DMF and preparing the solution just before use is critical to prevent hydrolysis of the NHS ester, which would render it unreactive.

  • Initiate Reaction: Add the dye solution (20 µL) to the 1-Amino-cGMP solution (100 µL). Add 5 µL of DIPEA to maintain the alkaline pH.

  • Incubate: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).

Part B: Purification by HPLC

Rationale: HPLC is essential to separate the desired fluorescent cGMP analog from unreacted 1-Amino-cGMP, hydrolyzed dye, and other by-products. A reversed-phase C18 column separates molecules based on hydrophobicity. The fluorescent product will be significantly more hydrophobic than the starting 1-Amino-cGMP and will thus have a longer retention time.

  • Prepare Mobile Phases:

    • Buffer A: 50 mM TEAB, pH 7.5.

    • Buffer B: 100% Acetonitrile (ACN).

  • Equilibrate the Column: Equilibrate the C18 column with 95% Buffer A and 5% Buffer B for at least 20 minutes at a flow rate of 1 mL/min.

  • Inject Sample: Directly inject the entire reaction mixture onto the HPLC column.

  • Run Gradient: Elute the products using a linear gradient. The optimal gradient may vary depending on the dye used, but a typical gradient is:

    • 5% to 50% Buffer B over 40 minutes.

    • 50% to 100% Buffer B over 5 minutes.

    • Hold at 100% Buffer B for 5 minutes.

  • Monitor Elution: Monitor the elution profile at two wavelengths: 254 nm (for the nucleotide) and the absorbance maximum (λ_max) of the specific fluorescent dye used. The desired product peak should absorb at both wavelengths.

  • Collect Fractions: Collect 1-minute fractions corresponding to the major product peak that shows dual absorbance.

Part C: Characterization and Quality Control

Rationale: It is imperative to confirm the identity, concentration, and purity of the final product to ensure experimental reproducibility.

  • Mass Spectrometry:

    • Analyze an aliquot of the collected HPLC fraction using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

    • Confirm that the observed mass-to-charge ratio (m/z) matches the calculated theoretical mass of the fluorescent cGMP analog.

  • Spectroscopic Analysis:

    • Combine the pure fractions (as determined by re-injection onto the HPLC) and lyophilize to remove the volatile TEAB buffer and ACN.

    • Resuspend the purified, lyophilized powder in a suitable assay buffer (e.g., PBS, pH 7.4).

    • UV-Vis Spectroscopy: Measure the absorbance spectrum. The concentration can be calculated using the Beer-Lambert law (A = εcl) at the dye's absorbance maximum. The extinction coefficient (ε) is typically provided by the dye manufacturer.

    • Fluorescence Spectroscopy: Measure the excitation and emission spectra to confirm the fluorescent properties are intact.

  • Purity Assessment:

    • Inject a small amount of the final product back onto the HPLC using the same gradient.

    • Purity should be >95% as determined by the integration of the product peak area relative to the total area of all peaks.

Expected Results and Data Summary

The successful synthesis will yield a highly pure fluorescent cGMP analog. Below is a table summarizing expected data for a hypothetical conjugation with a fluorescein-based dye.

ParameterExpected ValueMethod of Verification
Purity > 95%Analytical HPLC
Identity (Mass) Theoretical m/z ± 0.5 DaESI-Mass Spectrometry
Absorbance Max (λ_abs) ~494 nm (for Fluorescein)UV-Vis Spectroscopy
Emission Max (λ_em) ~518 nm (for Fluorescein)Fluorescence Spectroscopy
Retention Time Shift Significant increase vs. 1-Amino-cGMPPreparative HPLC

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield 1. Hydrolyzed NHS ester. 2. Incorrect reaction pH. 3. Insufficient incubation time.1. Use fresh, anhydrous DMF; purchase new dye. 2. Verify buffer pH is 7.5-8.5. 3. Extend incubation to 4-6 hours or overnight at 4°C.
Multiple Product Peaks in HPLC 1. Reaction with secondary amines on cGMP. 2. Dye degradation.1. This is rare with 1-Amino-cGMP but possible. Optimize stoichiometry (use less dye). 2. Ensure reaction is protected from light.
No Product Peak 1. Inactive reagents. 2. Incorrect reaction setup.1. Test dye reactivity with a simple amine (e.g., glycine). 2. Double-check all reagent concentrations and volumes.

References

  • Santi, C. M., & Dousa, M. K. (2009). A continuous, non-radioactive fluorescence-based assay for cGMP-phosphodiesterase. Methods in Molecular Biology, 522, 269–277. [Link]

  • Brown, R. L., et al. (2005). The pharmacology of cyclic nucleotide-gated channels: emerging therapeutic opportunities. Current Pharmaceutical Design, 11(26), 3393–3403. [Link]

Application Note: Covalent Immobilization of 1-Aminoguanosine-3',5'-monophosphate to Agarose Beads for Affinity Purification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The second messenger cyclic guanosine monophosphate (cGMP) is a pivotal regulator of numerous physiological processes. The study of cGMP-mediated signaling pathways relies heavily on the ability to isolate and identify its downstream effector proteins, such as cGMP-dependent protein kinases (PKG), phosphodiesterases (PDEs), and cyclic nucleotide-gated ion channels.[1][2] Affinity chromatography is a powerful technique for this purpose, utilizing an immobilized cGMP analog to selectively capture these binding partners from complex biological mixtures.[3] This application note provides a detailed, field-proven protocol for the covalent conjugation of 1-Aminoguanosine-3',5'-monophosphate (1-AG-cGMP), a cGMP analog with a primary amine, to epoxy-activated agarose beads. We detail the underlying chemical principles, step-by-step experimental procedures, and a representative application for protein pull-down, offering researchers a robust tool for exploring the cGMP interactome.

Principle of the Method

The immobilization of 1-AG-cGMP is achieved through a covalent coupling reaction between the nucleophilic primary amine on the guanosine ligand and the electrophilic oxirane ring of epoxy-activated agarose. Agarose is an ideal matrix for affinity chromatography due to its high porosity, hydrophilicity which minimizes non-specific binding, and chemical stability.

The selected chemistry utilizes epoxy-activated agarose, which features a 12-atom hydrophilic spacer arm terminating in an epoxide group.[4] This spacer arm reduces steric hindrance, allowing larger proteins to access and bind to the immobilized ligand. The coupling reaction is a nucleophilic ring-opening of the epoxide. It is performed under alkaline conditions (pH 9-10) to deprotonate the primary amine of 1-AG-cGMP, thereby increasing its nucleophilicity and promoting an efficient and stable ether linkage with the agarose matrix.[4] Following the coupling, a blocking step is employed to quench any unreacted epoxy groups, which is critical for minimizing non-specific binding in subsequent affinity purification experiments.[5]

Figure 1: Chemical pathway for conjugating 1-AG-cGMP to epoxy-activated agarose.

Materials and Reagents

ItemRecommended SupplierCatalog No. (Example)
Epoxy-Activated Agarose (6%)G-Biosciences786-193
1-Aminoguanosine-3',5'-monophosphateBiolog Life ScienceA023
Sodium Carbonate (Na₂CO₃)Sigma-AldrichS7795
Sodium Bicarbonate (NaHCO₃)Sigma-AldrichS6014
EthanolamineSigma-AldrichE9508
Sodium Chloride (NaCl)Sigma-AldrichS9888
Tris BaseSigma-AldrichT1503
Hydrochloric Acid (HCl)Fisher ScientificA144
Sodium Azide (NaN₃)Sigma-AldrichS2002
Distilled, deionized water (ddH₂O)Millipore-
15 mL Conical TubesFalcon352097
End-over-end rotatorVWR10136-094
SpectrophotometerBeckman CoulterDU 730
Benchtop CentrifugeEppendorf5424 R

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step guide for the preparation of 1-AG-cGMP agarose beads.

Protocol 1: Preparation of Buffers and Solutions
  • Coupling Buffer (0.1 M Carbonate, pH 9.5): Dissolve 0.85 g Na₂CO₃ and 0.29 g NaHCO₃ in 90 mL of ddH₂O. Adjust pH to 9.5 with 1 M NaOH or 1 M HCl if necessary. Bring the final volume to 100 mL with ddH₂O.

  • Blocking Buffer (1 M Ethanolamine, pH 9.0): Add 6.1 mL of ethanolamine to 90 mL of ddH₂O. Adjust pH to 9.0 with concentrated HCl. Bring the final volume to 100 mL with ddH₂O.

  • Wash Buffer A (1 M NaCl): Dissolve 58.44 g of NaCl in 1 L of ddH₂O.

  • Wash Buffer B (PBS, pH 7.4): Prepare a standard solution of Phosphate-Buffered Saline.

  • Storage Buffer (PBS with 0.02% Sodium Azide): Add 20 mg of Sodium Azide to 100 mL of PBS. Caution: Sodium azide is highly toxic.

Protocol 2: Covalent Coupling of 1-AG-cGMP

This protocol is designed for coupling to 1 mL of settled agarose bead volume.

  • Agarose Hydration and Washing:

    • Weigh out an amount of dry epoxy-activated agarose resin that will swell to approximately 2 mL (e.g., ~350 mg, as 1 g swells to ~5-6 mL).[4]

    • Add 10 mL of ddH₂O to hydrate the beads in a 15 mL conical tube. Mix gently for 15-20 minutes.

    • Pellet the beads by centrifugation at 500 x g for 2 minutes.[5] Carefully aspirate and discard the supernatant.

    • Wash the beads three times with 10 mL of ddH₂O, pelleting the beads by centrifugation each time.

    • Wash the beads twice with 10 mL of Coupling Buffer to equilibrate the pH. After the final wash, remove the supernatant to leave a final settled bead volume of 1 mL.

  • Ligand Preparation:

    • Prepare a 10 mM solution of 1-AG-cGMP in Coupling Buffer. For 1 mL of solution, this corresponds to dissolving ~3.6 mg of 1-AG-cGMP (MW: 362.2 g/mol ).

  • Coupling Reaction:

    • Add 1 mL of the 10 mM 1-AG-cGMP solution to the 1 mL of washed agarose beads, creating a 50% slurry.

    • Incubate the slurry on an end-over-end rotator at room temperature (20-25°C) for 24-48 hours. A longer incubation time can increase coupling efficiency.[5]

Protocol 3: Blocking Unreacted Epoxy Groups
  • Remove Unbound Ligand:

    • Pellet the beads by centrifugation (500 x g, 2 min).

    • Carefully collect the supernatant. This can be used to determine coupling efficiency (see Protocol 4).

  • Blocking:

    • Wash the beads twice with 10 mL of Coupling Buffer to remove the majority of unbound ligand.

    • Add 2 mL of Blocking Buffer to the beads.

    • Incubate on an end-over-end rotator at room temperature for 4-6 hours to quench any unreacted epoxy groups.[5]

  • Final Washes:

    • Pellet the beads and discard the blocking solution.

    • Wash the beads sequentially with the following, using 10 mL for each wash:

      • Wash Buffer A (1 M NaCl) - twice

      • Wash Buffer B (PBS) - three times

    • After the final wash, resuspend the beads in 1 mL of Storage Buffer to create a 50% slurry. Store at 4°C. The affinity resin is now ready for use.

Protocol 4: (Optional) Determination of Coupling Efficiency

The efficiency of the coupling reaction can be estimated by measuring the amount of unbound ligand in the supernatant collected in Protocol 3, Step 1.

  • Measure the absorbance of the initial 10 mM 1-AG-cGMP solution at its λmax (approx. 252 nm).

  • Measure the absorbance of the collected supernatant from the coupling reaction.

  • Calculate the percentage of ligand coupled using the formula: Coupling Efficiency (%) = [1 - (A₂₅₂ of Supernatant / A₂₅₂ of Initial Solution)] * 100

Expected Result: A coupling efficiency of 70-90% is typically achieved with this method.

Application: Affinity Pull-Down of cGMP-Binding Proteins

This protocol provides a general workflow for enriching cGMP-binding proteins from a cell lysate.

G cluster_workflow Affinity Purification Workflow A Prepare Cell Lysate B Pre-clear Lysate (with unconjugated agarose) A->B 1h, 4°C C Incubate Lysate with 1-AG-cGMP-Agarose Beads B->C 2-4h, 4°C D Wash Beads (Remove unbound proteins) C->D 3x Washes E Elute Bound Proteins (e.g., with high cGMP conc. or SDS buffer) D->E Elution F Analyze Eluate (SDS-PAGE, Western Blot, Mass Spec) E->F Downstream Analysis

Figure 2: General experimental workflow for affinity purification of cGMP-binding proteins.
  • Prepare Cell Lysate: Lyse cells or tissue in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Pre-clear Lysate: Add 50 µL of a 50% slurry of unconjugated, blocked agarose beads (prepare these by following Protocol 3 with a mock coupling using only buffer) to 1 mL of cell lysate. Incubate on a rotator for 1 hour at 4°C. This step removes proteins that bind non-specifically to the agarose matrix itself.[6]

  • Affinity Capture: Pellet the pre-clearing beads and transfer the supernatant to a new tube. Add 50 µL of the 50% 1-AG-cGMP-agarose slurry. Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Washing: Pellet the beads (500 x g, 1 min, 4°C) and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer.

  • Elution: Elute the bound proteins using one of the following methods:

    • Competitive Elution: Resuspend beads in 100 µL of lysis buffer containing a high concentration (e.g., 10-100 mM) of free cGMP. Incubate for 20-30 minutes at room temperature.

    • Denaturing Elution: Resuspend beads in 50 µL of 2x SDS-PAGE loading buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.[6]

  • Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, Western blotting with specific antibodies, or mass spectrometry for protein identification.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency Incorrect pH of Coupling Buffer.Verify buffer pH is between 9.0 and 10.0. The amine must be deprotonated to be nucleophilic.[4]
Inactive epoxy groups on agarose.Use fresh or properly stored epoxy-activated agarose. Avoid repeated exposure to moisture.
Insufficient incubation time.Extend the coupling reaction time to 48 hours.
High Non-Specific Binding Incomplete blocking of unreacted epoxy groups.Ensure the blocking step is performed for at least 4 hours with fresh ethanolamine solution.
Insufficient washing after pull-down.Increase the number of washes to 4 or 5. Consider adding a low concentration of non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.
Ionic interactions with the matrix.Increase the salt concentration (e.g., to 300-500 mM NaCl) in the wash buffer to disrupt weak, non-specific ionic interactions.
No/Low Yield of Target Protein Target protein is in low abundance.Increase the amount of starting cell lysate.
Ligand is sterically hindered.The 12-atom spacer on the recommended resin should be sufficient, but this can be a factor with very large protein complexes.[4]
Elution is inefficient.If using competitive elution, increase the concentration of free cGMP or the incubation time. For denaturing elution, ensure complete boiling.

References

  • ResearchGate. Development and validation of an affinity chromatography step using a peptide ligand for cGMP production of factor VIII. Available at: [Link]

  • Scholten, A., et al. (2006). Analysis of the cGMP/cAMP interactome using a chemical proteomics approach in mammalian heart tissue. Journal of Proteome Research, 5(6), 1435-47. Available at: [Link]

  • ResearchGate. How much of Epoxy activated agarose should be used for coupling with free amine of a ligand? Available at: [Link]

  • G-Biosciences. Epoxy-Activated Agarose (Dry Form). Available at: [Link]

  • ResearchGate. Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. Available at: [Link]

  • SciSpace. Characterization of agarose as immobilization matrix model for a microbial biosensor. Available at: [Link]

  • Hurwitz, R. L., & Holcombe, V. (1991). Affinity purification of the photoreceptor cGMP-gated cation channel. Journal of Biological Chemistry, 266(13), 7975-7. Available at: [Link]

  • Biocompare. (2- Aminoethylamino)adenosine- 3', 5'- cyclic monophosphate, immobilized on agarose gel (8-AEA-cAMP-Agarose) from MyBioSource.com. Available at: [Link]

  • Seela, F., & Waldek, S. (1975). Agarose linked adenosine and guanosine-5'-monophosphate; a new general method for the coupling of ribonucleotides to polymers through their cis-diols. Nucleic Acids Research, 2(12), 2343-54. Available at: [Link]

  • Semantic Scholar. Characterization of agarose as immobilization matrix model for a microbial biosensor. Available at: [Link]

  • Guisán, J. M., et al. (1990). Preparation of activated supports containing low pK amino groups. A new tool for protein immobilization via the carboxyl coupling method. Biotechnology and Bioengineering, 35(5), 532-7. Available at: [Link]

  • Desch, M., et al. (2011). Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(1), 1-12. Available at: [Link]

  • MCLab. Epoxy-activated Agarose for Ligand or Protein Coupling. Available at: [Link]

  • Matsumoto, I., et al. (1980). Amination and Subsequent Derivatization of Epoxy-Activated Agarose for the Preparation of New Affinity Adsorbents. Journal of Biochemistry, 87(2), 535-40. Available at: [Link]

  • GenScript. cGMP Peptide Synthesis. Available at: [Link]

  • OriGene. RPE-IgG Conjugation Kit. Available at: [Link]

  • Cube Biotech. Coupling of proteins to PureCube Epoxy-Activated Agarose. Available at: [Link]

  • Fürth lab. Antibody conjugation. Available at: [Link]

  • Frontiers. The efficient synthesis and purification of 2′3'- cGAMP from Escherichia coli. Available at: [Link]

  • Moodle@Units. Immunoprecipitation-Based Techniques: Purification of Endogenous Proteins Using Agarose Beads. Available at: [Link]

  • Semantic Scholar. Affinity Chromatography 256 2 . cGMP-dependent protein kinases ( PKG ) : Structure and function. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 1-Aminoguanosine-3',5'-monophosphate sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Aminoguanosine-3',5'-monophosphate Sodium Salt

Executive Summary

This guide addresses the solubilization challenges associated with 1-Aminoguanosine-3',5'-monophosphate sodium salt (1-Amino-cGMP, Na+). While the sodium salt form improves hydrophilicity compared to the free acid, guanosine derivatives are chemically prone to forming intermolecular hydrogen-bonded networks (G-quartets/gels) and stacking aggregates, particularly at high concentrations or neutral-to-acidic pH.[1][2]

The protocols below prioritize thermodynamic stability and ionic strength management to ensure consistent biological activity in kinase activation (PKG) or cyclic nucleotide-gated channel (CNGC) assays.

Part 1: Critical Solubility Parameters

Before beginning, review the physicochemical constraints of the molecule.[2]

ParameterSpecificationTechnical Insight
Primary Solvent Water (nuclease-free, pH 7.0–8.[1][2]0)The sodium salt is most stable in slightly basic aqueous environments.
Max Solubility ~50 mM (approx. 18–20 mg/mL)Dependent on method.[1] Direct addition to buffer reduces this limit significantly.[1]
Critical pH Window pH 7.5 – 9.0Avoid pH < 6.0. Protonation of the phosphate or base leads to rapid precipitation.
Aggregation Risk High (G-stacking)The 1-amino group modifies the Watson-Crick face, potentially altering standard G-quartet formation, but hydrophobic stacking remains a risk.[1][2]
Incompatible Ions High concentrations of

,

Divalent cations can bridge phosphate groups, causing precipitation (salting out).[1][2]

Part 2: Troubleshooting & FAQs

Q1: My 1-Amino-cGMP solution is cloudy/milky immediately after adding water. Is it contaminated?

Diagnosis: No. This is likely "kinetic entrapment."[1] The powder surface hydrates faster than the core, forming a gel layer that prevents water penetration.[2] The Fix (The "Wetting" Protocol):

  • Do not add more water yet.[1]

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at 35–40°C for 5–10 minutes. The combination of thermal energy and acoustic cavitation breaks the gel layer.

  • Why this works: Sonication disrupts the intermolecular hydrogen bonds (stacking interactions) between guanine rings, allowing water molecules to solvate individual ions.[2]

Q2: I need to use this in a PBS buffer (pH 7.4), but it precipitates when I dilute my stock. Why?

Diagnosis: "Ionic Shock." You likely dissolved the powder directly into PBS or a high-salt buffer.[1][2] The high ionic strength of PBS (


, 

) suppresses the electrical double layer that keeps the nucleotide molecules apart, leading to "salting out."[2] The Fix (Sequential Dilution):
  • Step 1: Prepare a 10x – 20x Master Stock in pure water (Molecular Biology Grade).[1] The pH will naturally be slightly basic (~pH 8.[1]0) due to the sodium salt, which aids solubility.[2]

  • Step 2: Dilute this water stock into your pre-warmed assay buffer.[1]

  • Rule of Thumb: Never attempt to dissolve the solid powder directly into a buffer containing >100 mM salt.

Q3: Can I use DMSO to make a highly concentrated stock (>100 mM)?

Diagnosis: Yes, but with caveats. The Fix:

  • 1-Amino-cGMP sodium salt is soluble in DMSO, often up to 50–100 mM.[1][2]

  • Warning: Sodium salts are generally less soluble in organic solvents than their free acid counterparts.[1] If you experience difficulty, add 1–5% water to the DMSO to assist in ionizing the sodium bond.

  • Biological Caution: Ensure your final assay concentration of DMSO is <0.1% to avoid artifacts in channel gating or kinase activity.[1]

Q4: The solution was clear, but after freezing and thawing, crystals appeared.

Diagnosis: Cryo-precipitation. As water freezes, the local concentration of the solute increases in the remaining liquid phase, forcing crystallization.[2] The Fix:

  • Heat the vial to 40–50°C for 5 minutes and vortex. The crystals should redissolve.

  • Prevention: Flash-freeze aliquots in liquid nitrogen rather than placing them slowly in a -20°C freezer. This creates smaller ice crystals and less solute exclusion.[1]

Part 3: Master Solubilization Workflow

The following diagram outlines the logical decision-making process for preparing stable stocks.

G Start Start: Solid 1-Amino-cGMP (Na+) SolventChoice Choose Solvent Vehicle Start->SolventChoice WaterPath Pure Water (Recommended) SolventChoice->WaterPath Standard Use DMSOPath DMSO (High Conc. Only) SolventChoice->DMSOPath Hydrophobic Assays Dissolve Add Solvent & Vortex (30s) WaterPath->Dissolve DMSOPath->Dissolve Check Visual Inspection Dissolve->Check Clear Solution is Clear Check->Clear Yes Cloudy Cloudy / Particulates Check->Cloudy No FinalStock Master Stock Prepared Clear->FinalStock Intervention 1. Heat to 40°C 2. Sonicate (10 min) 3. Check pH (Adjust to 8.0 with NaOH if needed) Cloudy->Intervention Intervention->Check Re-inspect Dilution Dilute into Assay Buffer (Keep Final Salt < 150mM) FinalStock->Dilution

Caption: Decision logic for solubilizing difficult guanosine derivatives. Note the loop for thermal/sonic intervention.[2]

Part 4: Step-by-Step Protocol (Standard Operating Procedure)

Objective: Prepare a 10 mM Stock Solution (1 mL).

  • Weighing: Accurately weigh the necessary amount of 1-Aminoguanosine-3',5'-monophosphate sodium salt.

    • Calculation:

      
      .[1][2]
      
    • Note: Check the specific Molecular Weight (MW) on your vial label.[1][2] It varies based on hydration state (e.g.,

      
      ).[1][2]
      
  • Solvent Addition: Add 900 µL of Nuclease-Free Water (not the full 1 mL yet).

  • Mechanical Dispersion: Vortex at max speed for 30 seconds.

  • Thermal Assistance: If particulates remain, place the tube in a 37°C water bath for 5 minutes.

  • Sonication: If still cloudy, sonicate for 3 bursts of 30 seconds.

  • Volume Adjustment: Once fully dissolved, add water to bring the final volume to 1.0 mL .

  • Filtration (Optional but Recommended): Pass through a 0.22 µm PES (Polyethersulfone) syringe filter to remove dust or undissolved micro-aggregates.[1] Avoid Nylon filters as they may bind nucleotides.[1]

  • Storage: Aliquot into 50 µL volumes in dark tubes. Store at -20°C (1 month) or -80°C (1 year).

References

  • Biolog Life Science Institute.Technical Information: Cyclic GMP and Analogues.

  • Cayman Chemical. Product Information: Guanosine-5'-monophosphate (Sodium Salt).[1][3] (Baseline solubility protocols for guanosine derivatives).

  • Sigma-Aldrich (Merck). Guanosine 3',5'-cyclic monophosphate sodium salt Product Sheet.[1] (Stability and solvent compatibility data).

  • PubChem. Compound Summary: Cyclic Guanosine Monophosphate.[1] (Physicochemical properties and pKa values).[1][4][5][6]

Sources

Technical Support Center: Troubleshooting Low Yield in 1-Amino-cGMP Conjugation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for 1-Amino-cGMP conjugation reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your experiments, moving beyond a simple checklist to explain the underlying scientific principles of each step. Our goal is to empower you to achieve consistent, high-yield conjugations.

Introduction to 1-Amino-cGMP Conjugation

1-Amino-cGMP is a crucial analog of cyclic guanosine monophosphate (cGMP) that features a primary amine group, enabling its covalent attachment to other molecules. This process, known as bioconjugation, is fundamental in various research applications, including the development of targeted therapeutics, diagnostic assays, and tools for studying cGMP-mediated signaling pathways.

The most common method for conjugating 1-Amino-cGMP to a carboxyl-containing molecule (such as a protein, peptide, or functionalized surface) is through the use of a "zero-length" crosslinker system, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Below is a diagram illustrating the general workflow of a two-step EDC/NHS conjugation reaction.

cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.5) Carboxyl-Molecule Carboxyl-Containing Molecule (e.g., Protein) NHS_Ester Amine-Reactive NHS-Ester Intermediate Carboxyl-Molecule->NHS_Ester Activation EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->NHS_Ester Conjugate Stable Amide Bond (cGMP Conjugate) NHS_Ester->Conjugate Coupling Hydrolysis Hydrolysis NHS_Ester->Hydrolysis Side Reaction (Inactive Carboxyl) Amino_cGMP 1-Amino-cGMP Amino_cGMP->Conjugate

Caption: Two-step EDC/NHS conjugation workflow.

Troubleshooting Guide: Question & Answer Format

This section directly addresses common issues encountered during 1-Amino-cGMP conjugation, providing explanations and actionable solutions.

Question 1: Why is my conjugation yield consistently low or non-existent?

Low yield is the most frequent challenge and can stem from several factors. Let's break down the likely culprits.

A1: Reagent Quality and Handling

  • Expertise & Experience: EDC and NHS/Sulfo-NHS are moisture-sensitive.[1] Hydrolysis of these reagents is a primary cause of failed conjugation reactions. EDC, in particular, is prone to rapid degradation in aqueous environments.[1] NHS esters, while more stable than the initial O-acylisourea intermediate formed by EDC, also have a limited half-life in aqueous buffers, especially at neutral to alkaline pH.[2][3]

  • Troubleshooting Steps:

    • Always use fresh, high-quality reagents. Purchase smaller quantities to ensure you are not using stock that has been on the shelf for an extended period.

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. [2] This prevents atmospheric moisture from condensing on the cold powder.

    • Prepare EDC and NHS solutions immediately before use. [1] Do not store stock solutions in aqueous buffers. If you must prepare a stock, use an anhydrous solvent like DMSO or DMF, but be aware of potential solvent effects on your protein.

    • Properly store 1-Amino-cGMP. It should be stored in a cool, dry, and dark place to prevent degradation.[4] Exposure to light and moisture can compromise its integrity.

A2: Suboptimal Reaction pH

  • Expertise & Experience: The two-step EDC/NHS reaction has conflicting pH optima.

    • Activation Step: The activation of the carboxyl group by EDC is most efficient at a slightly acidic pH of 4.5-6.0.[2][5]

    • Conjugation Step: The reaction of the NHS-ester with the primary amine of 1-Amino-cGMP is most efficient at a pH of 7.2-8.5.[2][5] At this pH, the amine is deprotonated and thus more nucleophilic.

  • Troubleshooting Steps:

    • Employ a two-step protocol. Perform the initial activation of your carboxyl-containing molecule in a suitable buffer like MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0.[5]

    • Adjust the pH for the conjugation step. After the activation (typically 15-30 minutes), raise the pH of the reaction mixture to 7.2-8.0 before adding 1-Amino-cGMP. This can be achieved by adding a concentrated, non-amine buffer like phosphate-buffered saline (PBS).[2]

    • Verify the final pH. Use a calibrated pH meter to confirm the pH of your reaction mixture after all components have been added.

A3: Inappropriate Buffer Selection

  • Expertise & Experience: The choice of buffer is critical. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with your reactants, significantly reducing your yield.[5][6]

  • Troubleshooting Steps:

    • Activation Buffer (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. MES buffer is an excellent choice.

    • Conjugation Buffer (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES are suitable choices.

    • Buffers to Avoid: Absolutely avoid Tris, glycine, and acetate buffers during the reaction.

Buffer TypeSuitability for EDC/NHS ConjugationRationale
MES Excellent for Activation StepNon-amine, non-carboxylate buffer with a pKa in the optimal range for EDC activation.[5]
PBS Excellent for Conjugation StepNon-amine buffer that maintains a stable pH in the optimal range for amine coupling.[2]
HEPES Good for Conjugation StepAnother non-amine buffer suitable for the conjugation step.
Tris, Glycine UnsuitableContain primary amines that will compete with 1-Amino-cGMP for the NHS-ester.[5][6]
Acetate UnsuitableContains carboxylates that will compete with your target molecule for EDC activation.

A4: Inefficient Molar Ratios of Reactants

  • Expertise & Experience: An insufficient molar excess of the crosslinking reagents or 1-Amino-cGMP can lead to incomplete conjugation. The optimal ratio is empirical and depends on the concentration and reactivity of your specific molecules.

  • Troubleshooting Steps:

    • Start with a molar excess. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxyl-containing molecule.[5]

    • Optimize the 1-Amino-cGMP concentration. Begin with a 10- to 50-fold molar excess of 1-Amino-cGMP over the carboxyl-containing molecule.

    • Perform a titration experiment. Systematically vary the molar ratios of EDC, NHS, and 1-Amino-cGMP to find the optimal conditions for your specific system.[7][8]

Question 2: I'm observing precipitation or aggregation of my protein during the reaction. What's causing this and how can I fix it?

A1: pH is near the Isoelectric Point (pI) of the Protein

  • Expertise & Experience: When the pH of the buffer is close to the pI of your protein, the net charge on the protein is minimal. This reduces electrostatic repulsion between protein molecules, making them more prone to aggregation and precipitation.[3]

  • Troubleshooting Steps:

    • Determine the pI of your protein. This can be calculated from its amino acid sequence using online tools.

    • Adjust the reaction pH. Ensure your conjugation pH is at least 1-1.5 pH units away from the pI of your protein.

A2: Hydrophobicity of the Conjugate

  • Expertise & Experience: As 1-Amino-cGMP is conjugated to your protein, the overall hydrophobicity of the protein may change, potentially leading to solubility issues.

  • Troubleshooting Steps:

    • Perform the reaction at a lower protein concentration. This can reduce the likelihood of aggregation.

    • Consider including solubility-enhancing agents. Additives like arginine or glycerol can sometimes help maintain protein solubility, but ensure they do not interfere with the conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: How long should the activation and conjugation reactions be incubated?

A1: The activation of the carboxyl group with EDC/NHS is typically rapid and should be incubated for 15-30 minutes at room temperature.[1] The subsequent conjugation reaction with 1-Amino-cGMP is usually allowed to proceed for 2 hours at room temperature or overnight at 4°C.[1] Longer incubation times may not necessarily increase the yield and can lead to hydrolysis of the NHS-ester.

Q2: How do I quench the reaction once it's complete?

A2: It is good practice to quench the reaction to deactivate any remaining reactive NHS-esters. This prevents unintended cross-reactions. Common quenching agents are small molecules containing a primary amine.

  • Recommended Quenching Agents: Add hydroxylamine, Tris, glycine, or ethanolamine to a final concentration of 10-50 mM and incubate for 15-30 minutes.[1][9] Note that these will modify any remaining active sites on your target molecule.

Q3: What is the best way to purify my 1-Amino-cGMP conjugate?

A3: The choice of purification method depends on the size and properties of your conjugate. The goal is to separate the conjugate from excess 1-Amino-cGMP, unreacted protein, and reaction byproducts.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for purifying protein conjugates.[9][10][11] It separates molecules based on their size. The larger protein conjugate will elute before the smaller, unreacted 1-Amino-cGMP and other small molecules.

  • Dialysis/Buffer Exchange: This is suitable for removing small molecule impurities but may not separate unreacted protein from the conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for purifying smaller peptide conjugates or for analytical assessment of the final product.[12][13] It separates based on hydrophobicity.

Reaction_Mixture Crude Reaction Mixture (Conjugate, Unreacted Protein, Excess Reagents) Purification Purification Method Reaction_Mixture->Purification SEC Size-Exclusion Chromatography Purification->SEC Recommended for Protein Conjugates Dialysis Dialysis / Buffer Exchange Purification->Dialysis Removes Small Molecules RP_HPLC Reverse-Phase HPLC Purification->RP_HPLC For Peptides or Analytical Scale Purified_Conjugate Purified 1-Amino-cGMP Conjugate SEC->Purified_Conjugate Dialysis->Purified_Conjugate RP_HPLC->Purified_Conjugate

Caption: Purification options for 1-Amino-cGMP conjugates.

Q4: How can I confirm that my conjugation was successful and determine the degree of labeling?

A4: Several analytical techniques can be used to characterize your final product.

  • Mass Spectrometry (MS): This is a powerful technique to confirm conjugation.[14] You should observe an increase in the molecular weight of your protein corresponding to the mass of the attached 1-Amino-cGMP molecules. For 1-Amino-cGMP (MW ~345.2 g/mol ), you would expect a mass shift of this amount for each successful conjugation.

  • High-Performance Liquid Chromatography (HPLC): Both size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC) can be used.[15] A successful conjugation will often result in a shift in the retention time of the conjugate compared to the unreacted protein. SEC can also reveal the presence of aggregates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates or to confirm the site of conjugation, 1D and 2D NMR techniques can provide detailed structural information.[16][17]

Detailed Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of 1-Amino-cGMP to a Protein

This protocol is a general guideline and should be optimized for your specific protein and application.

Materials:

  • Carboxyl-containing protein

  • 1-Amino-cGMP

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Dissolve your protein in Activation Buffer at a concentration of 1-10 mg/mL. If your protein is in a buffer containing amines or carboxylates, perform a buffer exchange into the Activation Buffer.

  • Activation of Protein:

    • Equilibrate EDC and Sulfo-NHS to room temperature.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. A typical concentration is 10 mg/mL.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Crosslinkers (Optional but Recommended):

    • To prevent side reactions, you can remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation with 1-Amino-cGMP:

    • If you did not perform step 3, adjust the pH of the activation mixture to 7.2 with Coupling Buffer.

    • Dissolve 1-Amino-cGMP in Coupling Buffer.

    • Add a 20- to 50-fold molar excess of 1-Amino-cGMP to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect fractions and analyze for protein content and successful conjugation.

References

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugation with Bis-PEG4-sulfonic acid.
  • Vector Laboratories. (n.d.). Bioconjugation Troubleshooting Guide.
  • AbOliGo. (2025, May 21). Bioconjugation: Tips, Tricks, and Commentary - part 1.
  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions.
  • ResearchGate. (2013, January 9). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?
  • Emery Pharma. (2023, January 9). cGMP NMR Capabilities.
  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels.
  • ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates.
  • Emery Pharma. (n.d.). R&D and GLP/cGMP NMR Services.
  • Intertek. (n.d.). Pharmaceutical NMR Analytical Services.
  • Deep Blue Repositories. (n.d.). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Retrieved from Deep Blue Repositories, University of Michigan.
  • Thermo Fisher Scientific. (n.d.). Instructions: EDC.
  • BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing EDC/NHS Coupling to 7-amino-heptanethiol.
  • BenchChem. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Bio-Synthesis. (2010, October 13). RP-HPLC and RP Cartridge Purification.
  • Wallace, J. A., & Shen, J. (2018). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. The Journal of Physical Chemistry B, 122(1), 245–256.
  • Sigma-Aldrich. (n.d.). Sample Preparation for Size Exclusion Chromatography.
  • ResearchGate. (n.d.). pH-rate profiles for the hydrolytic reactions of the copolymer model 3a....
  • Löbmann, K., & Grohganz, H. (2020). Determination of the Optimal Molar Ratio in Amino Acid-Based Coamorphous Systems. Pharmaceutics, 12(4), 339.
  • Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.
  • Agilent Technologies. (2024, May 22). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography.
  • Simionescu, R., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(11), 3249.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet: 8-Amino-1-octanethiol hydrochloride.
  • BioAnalysis LLC. (n.d.). Mass Spectrometry.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • GoldBio. (2024, August 27). An Overview of Size Exclusion Chromatography for Protein Purification.
  • Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161-173.
  • G-Biosciences. (n.d.). Size Exclusion Chromatography.
  • Agilent Technologies. (n.d.). A Guide to Successful SEC.
  • Wang, S., et al. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 28412.
  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018).
  • Pauli, G. F., et al. (2021). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules, 26(16), 4983.
  • USP Chapter <1049.1> Stability Studies for Biotechnological and Biological Products. (2025, August 20).
  • Influence of variation in molar ratio on co-amorphous drug-amino acid systems. (2016). European Journal of Pharmaceutics and Biopharmaceutics, 107, 149-158.
  • Influence of variation in molar ratio on co-amorphous drug-amino acid systems. (2016). PubMed.
  • ASEAN Guideline on Stability Study of Drug Product (R1). (1997, July 2).
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017). bioRxiv.
  • Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. (n.d.).
  • FDA. (2014, November 7). Expiration Dating and Stability Testing for Human Drug Products.
  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024).
  • 1 Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.
  • Determination of the Optimal Molar Ratio in Amino Acid-Based Coamorphous Systems. (2020).
  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. (n.d.). Vrije Universiteit Amsterdam.
  • Thermal Degradation of Amines for CO2 Capture. (n.d.). UKnowledge - University of Kentucky.
  • Effects of pH on allosteric and catalytic properties of the guanosine cyclic 3',5'-phosphate stimulated cyclic nucleotide phosphodiesterase
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC.

Sources

Storage conditions to prevent degradation of 1-Amino-cGMP sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Critical Storage Parameters

The "Golden Rules" of Stability

1-Amino-cGMP is a functionalized cyclic nucleotide primarily used as a ligand for affinity chromatography (immobilization).[1] Its stability is compromised by two main factors: hydrolysis of the phosphodiester bond and oxidation/reactivity of the N1-amino group.

ParameterSpecificationTechnical Rationale
Long-Term Storage (Powder) -20°C (Desiccated)Prevents hydrolysis and minimizes oxidative deamination of the N1-amino group.[1]
Short-Term Storage (Solution) -80°C (Aliquoted)Aqueous solutions are prone to hydrolysis. -80°C stops enzymatic (PDE) and chemical degradation.[1]
Transport Conditions Ambient (Desiccated)Stable for short durations (3–5 days) at room temp if strictly dry.[1]
Solubility Water or Buffer (pH 7.0–8.[1]0)The sodium salt is highly water-soluble (>10 mM).[1] Avoid acidic pH (<5.[1]0) which accelerates ring opening.[1]
Light Sensitivity Protect from LightThe guanine heterocycle and amino modification can be photosensitive over long exposures.[1]

Part 2: Troubleshooting Guide (Q&A)

Section A: Physical Appearance & Solubilization[1]

Q1: Upon arrival, the powder appears as a small, sticky droplet at the bottom of the tube rather than a loose powder. Is it degraded?

  • Diagnosis: Likely Hygroscopic Collapse .[1] The sodium salt form is extremely hygroscopic.[1] If the vial experienced temperature fluctuations during transit, moisture absorption can cause the lyophilized cake to collapse.

  • Action:

    • Check the seal integrity.[1][2]

    • If the color is still white/off-white, the compound is likely chemically intact (purity >95%).[1]

    • Do not attempt to weigh. Dissolve the entire content directly in the vial with a known volume of solvent to create a master stock.

Q2: My stock solution has turned slightly yellow after 2 weeks at 4°C. Can I still use it?

  • Diagnosis: Oxidation .[1] The N1-amino group is susceptible to oxidation, forming azo- or nitro- derivatives or aggregates.[1]

  • Action:

    • Discard. The oxidation products may not bind to your target protein (PKG/PDE) or may couple inefficiently to affinity matrices.

    • Prevention: Always store solutions at -20°C or -80°C. Flush stock vials with inert gas (Argon/Nitrogen) before re-freezing.[1]

Section B: Affinity Coupling Issues

Q3: I used 1-Amino-cGMP to create an affinity column, but the coupling efficiency to NHS-activated agarose was <10%. Why?

  • Diagnosis: Buffer Competition . You likely dissolved the ligand in a buffer containing primary amines (e.g., Tris, Glycine).[1]

  • Mechanism: Tris contains a primary amine that competes with the N1-amino group of the cGMP analog for the NHS-ester sites on the beads.

  • Solution:

    • Use PBS or Hepes (pH 7.5–8.[1]0) for the coupling reaction.[1][3]

    • Ensure the pH is not too low; the amino group must be unprotonated to act as a nucleophile.

Q4: HPLC analysis of my stock solution shows a new peak eluting earlier than the main product.

  • Diagnosis: Hydrolysis .[1] The cyclic phosphate ring has opened to form 1-Amino-GMP (acyclic).[1]

  • Cause: Exposure to acidic pH or contamination with bacterial phosphodiesterases (PDEs).[1]

  • Action: Verify the pH of your solvent. Ensure all water used is sterile and autoclave-treated to remove PDE activity.[1]

Part 3: Protocols & Workflows

Protocol 1: Preparation of Master Stock Solution

Use this protocol to minimize hydrolysis and concentration errors.

  • Equilibration: Allow the product vial to warm to Room Temperature (RT) inside a desiccator (approx. 30 mins). Crucial: Opening a cold vial condenses atmospheric moisture instantly.[1]

  • Centrifugation: Briefly centrifuge (5,000 x g, 30 sec) to settle powder/droplets to the bottom.

  • Solvent Selection:

    • For Storage: Sterile Water or 10 mM Hepes (pH 7.5).[1]

    • For Coupling: Coupling Buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).[1] NO TRIS.

  • Dissolution: Add solvent to achieve 5–10 mM concentration. Vortex gently.

  • Quantification: Measure UV absorbance at 252 nm (pH 7).

    • 
       (Check specific CoA).[1]
      
  • Aliquot & Freeze: Dispense into single-use aliquots (e.g., 50 µL). Snap freeze in liquid nitrogen and store at -80°C.

Protocol 2: Affinity Matrix Coupling (Summary)

Target: Immobilization of 1-Amino-cGMP to NHS-Activated Agarose.[1]

  • Wash Matrix: Wash NHS-activated beads with ice-cold 1 mM HCl (removes preservatives, preserves NHS group).

  • Ligand Prep: Dissolve 1-Amino-cGMP in Coupling Buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3).

  • Reaction: Mix ligand solution with beads (Ratio: 1–5 µmol ligand per mL gel). Rotate 2–4 hours at RT or overnight at 4°C.

  • Blocking: Add 0.5 M Ethanolamine (pH 8.3) to block remaining active sites (2 hours, RT).

  • Wash: Alternating cycles of Acetate Buffer (pH 4) and Tris-HCl (pH 8) to remove non-covalently bound ligand.[1]

Part 4: Visualization (Degradation & Handling)[1]

Diagram 1: Storage & Handling Workflow

This decision tree guides the user from product receipt to experimental use, highlighting critical control points.[1]

StorageWorkflow Arrival Product Arrival (Lyophilized Powder) Inspect Visual Inspection (White Powder vs. Droplet) Arrival->Inspect Decision1 Immediate Use? Inspect->Decision1 LongTerm Long-Term Storage -20°C, Desiccated Decision1->LongTerm No Solubilization Solubilization (Sterile H2O or Hepes pH 7.5) Decision1->Solubilization Yes LongTerm->Solubilization When needed Decision2 Application? Solubilization->Decision2 Coupling Affinity Coupling (Avoid Tris/Glycine) Decision2->Coupling Immobilization BioAssay Bio-Assay/Signaling (Aliquot & -80°C) Decision2->BioAssay Soluble Ligand

Caption: Workflow for handling 1-Amino-cGMP from receipt to application. Yellow diamonds indicate critical decision points where errors often occur.[1]

Diagram 2: Degradation Pathways

This diagram illustrates the chemical vulnerabilities of the molecule.

Degradation Compound 1-Amino-cGMP (Active) Hydrolysis Hydrolysis (Acid pH / PDE Enzymes) Compound->Hydrolysis Break P-O bond Oxidation Oxidation (Air / Light) Compound->Oxidation Attack on N1-NH2 Product1 1-Amino-GMP (Ring Open - Inactive) Hydrolysis->Product1 Product2 Aggregates/Azo-dimers (Yellowing - Inactive) Oxidation->Product2

Caption: Primary degradation pathways. Hydrolysis destroys the cyclic ring essential for binding; oxidation compromises the amino linker.

References

  • Biolog Life Science Institute. (2023).[1] Technical Information: 1-Amino-guanosine-3', 5'-cyclic monophosphate (1-Amino-cGMP).[1] Biolog. Link

  • Schwede, F., et al. (2000).[1] "Cyclic nucleotide analogs as probes for phosphodiesterases and cyclic nucleotide-gated channels." Handbook of Experimental Pharmacology, 191, 319-356.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Affinity Chromatography: Principles and Methods - Coupling Ligands Containing Primary Amines. Merck KGaA.[1] Link

  • Dostmann, W. R., et al. (1990).[1] "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinase I and II with analogs of cAMP." Journal of Biological Chemistry, 265(18), 10484-10491.[1] Link

Sources

Minimizing background noise in 1-Amino-cGMP fluorescence assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 1-Amino-cGMP Fluorescence Assays

Executive Summary

Welcome to the technical support hub for cyclic nucleotide detection. You are likely utilizing a 1-Amino-cGMP derivative (functionalized at the C8 or N2 position) conjugated to a fluorophore (e.g., Fluorescein, BODIPY, or Alexa Fluor) for use in Fluorescence Polarization (FP) or TR-FRET competitive immunoassays.[1]

High background noise in these assays is rarely a single "noise" event; it is usually a compound error involving optical interference , nonspecific binding (NSB) , or tracer instability .[1] This guide deconstructs these issues into resolvable technical queries.

Part 1: The Mechanics of Noise (Visualized)

To troubleshoot, we must first visualize the competitive binding equilibrium. Noise arises when the "Unbound Tracer" signal is not distinct from the "Bound Tracer" signal, or when the matrix overwhelms the detector.

cGMP_Assay_Noise Antibody Anti-cGMP Antibody Complex_Specific Specific Signal (High Polarization/FRET) Antibody->Complex_Specific Binding Sample_cGMP Sample cGMP (Analyte) Sample_cGMP->Antibody Competes Tracer 1-Amino-cGMP Fluorophore Tracer->Antibody Competes Free_Tracer Unbound Tracer (Low Polarization/No FRET) Tracer->Free_Tracer Excess/Displaced Noise_Source_1 NOISE: Matrix Autofluorescence Noise_Source_1->Complex_Specific Masks Signal Noise_Source_2 NOISE: Tracer Hydrolysis/Degradation Noise_Source_2->Free_Tracer False Low mP Noise_Source_3 NOISE: Non-Specific Binding (Plate/Proteins) Noise_Source_3->Complex_Specific False High mP

Figure 1: Competitive Assay Equilibrium and Noise Injection Points. In FP, noise often manifests as 'false low' polarization (degraded tracer) or 'false high' polarization (nonspecific binding).[1]

Part 2: Troubleshooting Guides (Q&A)

Category A: Optical & Matrix Interference

Q: My "Blank" (Buffer only) wells have high fluorescence intensity, reducing my dynamic range. Is my buffer contaminated?

A: While buffer contamination is possible, the culprit is usually autofluorescence or light scatter .[2]

  • The Science: Many small molecule library compounds and plastic polymers fluoresce in the blue/green spectrum (485/535 nm), overlapping with fluorescein-based 1-Amino-cGMP tracers.[1]

  • The Fix:

    • Red-Shift the Assay: If possible, switch to a tracer conjugated with a red dye (e.g., Alexa Fluor 647 or DyLight 650).[1] Background fluorescence from biological samples drops significantly above 600 nm.

    • Check the Plate: Ensure you are using black opaque plates for fluorescence intensity/polarization. White plates (used for luminescence) reflect light and cause massive background scatter in fluorescence modes.

    • G-Factor Correction (FP Only): If your total intensity is fine but Polarization (mP) is wrong, your instrument's G-factor (grating factor) may be miscalibrated.[1] Recalibrate using a 1 nM free fluorophore standard to read exactly 20-30 mP.[1]

Q: I see a "Hook Effect" where high concentrations of cGMP do not decrease the signal as expected.

A: This is often a liquid handling or evaporation issue , not a chemical one.[1]

  • The Science: In nanoliter-scale assays (384- or 1536-well), evaporation at the plate edges concentrates the fluorophore, artificially inflating the intensity and masking the competitive displacement.

  • The Fix:

    • Use siliconized low-binding tips to prevent tracer loss during dispensing.[1]

    • Seal plates with optical adhesive film immediately after dispensing.

    • Centrifuge the plate (1000 x g for 1 min) to remove bubbles, which scatter light and destroy polarization signals.

Category B: Biochemistry & Reagent Stability

Q: My assay window (Delta mP) is shrinking. The maximum signal (Bo) is lower than it used to be.

A: This indicates tracer degradation or fluorophore decoupling .

  • The Science: The amide linkage between the 1-Amino-cGMP and the fluorophore is susceptible to hydrolysis, especially if stored in buffers containing nucleophiles (like Tris) at wrong pH or subjected to freeze-thaw cycles. Free fluorophore rotates rapidly (low mP); if 20% of your tracer is hydrolyzed, your "Bound" signal is diluted by this low-mP noise.[1]

  • The Fix:

    • TLC/HPLC Check: Run a quick Thin Layer Chromatography spot. If you see two spots (one migrating fast), your tracer is degraded.[1]

    • Aliquot Storage: Store 1-Amino-cGMP conjugates at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaws.[1][3]

    • Buffer Choice: Use HEPES or Phosphate buffers instead of Tris for long-term storage of the tracer.

Q: I have high background polarization even in wells with excess cGMP (NSB).

A: The tracer is sticking to the plate or carrier proteins.

  • The Science: Hydrophobic fluorophores can adsorb to polystyrene. Additionally, Bovine Serum Albumin (BSA) , often used as a carrier, can bind certain fluorophores (like rhodamine derivatives) nonspecifically.[1]

  • The Fix:

    • Switch Blockers: Replace BSA with Bovine Gamma Globulin (BGG) (0.1%) or Prionex, which have lower affinity for small molecule fluorophores.[1]

    • Add Detergent: Include 0.01% Tween-20 or Triton X-100 in the assay buffer to passivate the plate surface and solubilize the tracer.

Part 3: Protocol - The Acetylation "Sensitivity Boost"

If your background noise is limiting sensitivity (i.e., you cannot distinguish low pmol/mL cGMP from zero), you must increase the specific affinity of the antibody.

Why this works: Most cGMP antibodies are raised against succinylated cGMP. Acetylating the sample and standards with acetic anhydride mimics this structure, increasing antibody affinity by 10-fold to 100-fold .

Protocol:

  • Prepare Reagent: Mix 1 volume of Acetic Anhydride with 2 volumes of Triethylamine (TEA). Note: Unstable; make fresh.

  • Derivatize: Add 10 µL of the mixture to 200 µL of Sample/Standard.

  • Incubate: Vortex immediately and incubate for 2-5 minutes.

  • Assay: Proceed with the standard FP or ELISA protocol.

Data Comparison: Acetylated vs. Non-Acetylated

ParameterNon-Acetylated cGMPAcetylated cGMPBenefit
Limit of Detection (LOD) ~1.0 pmol/mL~0.1 pmol/mL10x Sensitivity
Antibody Affinity (Kd) Higher (Weaker binding)Lower (Tighter binding)Better S/N Ratio
Incubation Time 2 - 18 Hours2 - 18 HoursNo Change
Matrix Tolerance ModerateHighAcetylation stabilizes analytes

Part 4: Diagnostic Workflow

Follow this logic path to identify your specific noise source.

Troubleshooting_Flow Start Problem: Poor Signal Quality Check_Intensity Check Total Fluorescence Intensity Start->Check_Intensity High_Int Intensity Too High/Saturated? Check_Intensity->High_Int Low_Int Intensity Too Low? Check_Intensity->Low_Int Check_mP Intensity OK. Check Polarization (mP) Check_Intensity->Check_mP Intensity Normal Gain_Issue Reduce Gain/Flash Number High_Int->Gain_Issue Yes Auto_Fl Sample Autofluorescence? Switch to Red Dye High_Int->Auto_Fl No (Matrix Effect) Tracer_Issue Check Tracer Concentration & Lamp Energy Low_Int->Tracer_Issue Low_Window Small Delta mP (Window < 100mP) Check_mP->Low_Window Degradation Tracer Degradation? Run Free Probe Control Low_Window->Degradation High Free Signal Binding Receptor/Ab Issue? Check Kd & Concentration Low_Window->Binding Tracer Intact

Figure 2: Step-by-step diagnostic tree for isolating instrument vs. reagent failures.

References

  • BellBrook Labs. (2023). Transcreener® cGMP FP Assay Technical Manual. Guidelines on tracer stability and Z-factor optimization. [Link]

  • Molecular Devices. (2025).[4] Fluorescence Polarization Assay Optimization Guide. Best practices for G-factor calibration and plate selection. [Link]

Sources

Validation & Comparative

HPLC methods for purity analysis of 1-Aminoguanosine-3',5'-monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

In-depth Comparison Guide: HPLC Purity Analysis of 1-Aminoguanosine-3',5'-monophosphate (1-Amino-cGMP)[1]

Audience: Researchers, Analytical Chemists, and Drug Development Professionals.[1][2] Purpose: To provide a scientifically rigorous, data-backed comparison of HPLC methodologies for the purity assessment of 1-Amino-cGMP, a critical fluorescent analogue of cGMP.

Introduction: The Analyte and the Challenge

1-Aminoguanosine-3',5'-monophosphate (1-Amino-cGMP) is a synthetic, fluorescent analogue of the secondary messenger cyclic GMP (cGMP).[1][2] Structurally, it features an amino group (


) attached to the N1 position of the guanine base.[2] This modification renders the molecule fluorescent and resistant to certain phosphodiesterases, making it an invaluable probe for studying cGMP-dependent protein kinase (PKG) activation and cyclic nucleotide-gated channels.[1][2]

Critical Quality Attributes (CQAs) for Purity Analysis: Unlike standard nucleotides, the purity analysis of 1-Amino-cGMP presents unique challenges:

  • Hydrolytic Instability: The 3',5'-cyclic phosphate bond is susceptible to hydrolysis, leading to the formation of 1-Amino-GMP (acyclic).[1][2]

  • N-N Bond Stability: The N1-amino group (hydrazone-like character) can degrade to cGMP or other deaminated species under harsh conditions.[1][2]

  • Polarity: As a zwitterionic nucleotide, it retains poorly on standard C18 columns without ion-pairing agents.[1][2]

This guide compares the three primary chromatographic approaches: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Strong Anion Exchange (SAX) .[1][2]

Analytical Decision Framework

Before selecting a method, use this decision tree to align the protocol with your specific analytical goals (e.g., routine QC vs. structural elucidation).

MethodSelection Start Start: Define Goal RoutineQC Routine Purity / QC Start->RoutineQC TraceImpurity Trace Impurity / ID Start->TraceImpurity ProcessDev Process Development Start->ProcessDev IPRP Method A: Ion-Pair RP-HPLC (High Resolution, UV/Fluorescence) RoutineQC->IPRP Best Reproducibility HILIC Method B: HILIC-MS (Mass Spec Compatible) TraceImpurity->HILIC Requires MS SAX Method C: SAX-HPLC (Phosphate Charge Separation) ProcessDev->SAX High Salt Tolerance

Figure 1: Analytical Decision Tree for 1-Amino-cGMP Method Selection.

Method A: Ion-Pair Reversed-Phase HPLC (The Gold Standard)[1][2]

Verdict: Best for routine purity analysis and quantification.[1][2] Mechanism: The hydrophobic alkyl chains of the ion-pairing reagent (e.g., Tetrabutylammonium) adsorb onto the C18 stationary phase, creating a dynamic anion-exchange surface that retains the negatively charged phosphate group of 1-Amino-cGMP.[1][2]

Experimental Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 10 mM Tetrabutylammonium hydrogensulfate (TBAHS) in 25 mM Potassium Phosphate buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (primary); Fluorescence (Ex 290 nm / Em 370 nm) for specificity.[1][2]

  • Temperature: 25°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 2 Equilibration
15.0 25 Elution of 1-Amino-cGMP
20.0 60 Wash hydrophobic impurities
20.1 2 Re-equilibration

| 30.0 | 2 | Stop |

Why this works (Causality): The TBAHS acts as a bridge.[2] 1-Amino-cGMP is too polar for pure C18.[1][2] The TBA cation pairs with the cyclic phosphate, increasing retention time significantly and allowing separation from the more polar hydrolysis product (1-Amino-GMP) which elutes earlier due to its higher charge density interacting differently with the dynamic phase.[2]

Method B: HILIC-MS (The Modern Alternative)[1][2]

Verdict: Essential for structural confirmation and identifying unknown impurities.[1][2] Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[2]

Experimental Protocol
  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (MS compatible).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.3 mL/min.[1][2]

  • Detection: ESI-MS (Positive Mode for N1-amino detection, Negative Mode for Phosphate).[1][2]

Gradient Program:

  • Start at 90% B (High Organic).[1][2]

  • Linear ramp to 60% B over 15 minutes.[1][2]

  • Note: Nucleotides retain strongly in HILIC; higher water content elutes them.[1][2]

Expert Insight: HILIC is superior for detecting hydrazine contaminants (a precursor in 1-amino-G synthesis) which often co-elute in the void volume of RP-HPLC.[1][2] The high organic content also enhances ESI-MS sensitivity by improving desolvation.[1][2]

Comparative Performance Analysis

The following data summarizes the performance characteristics of the three methods based on validation studies of guanosine nucleotide analogues.

Table 1: Method Performance Matrix

FeatureIon-Pair RP-HPLCHILIC-MSSAX-HPLC
Resolution (Rs) High (> 2.5) Medium (1.5 - 2.[1][2]0)High (> 3.[1][2]0)
Sensitivity (LOD) 0.1 µM (UV)0.01 µM (MS) 0.5 µM (UV)
MS Compatibility Poor (Non-volatile salts)Excellent Poor (High salt)
Equilibration Time Slow (Dynamic coating)MediumSlow
Selectivity Hydrophobicity + ChargePolarity / H-BondingCharge Density
Primary Use Purity % (Area) Impurity IDProcess Removal

Degradation Pathway & Impurity Profile

Understanding the degradation pathway is crucial for interpreting the chromatogram.[2] The diagram below illustrates the specific impurities that must be resolved.

Degradation Target 1-Amino-cGMP (Target Analyte) Impurity1 1-Amino-GMP (Acyclic Impurity) Target->Impurity1 Ring Opening Impurity2 cGMP (Deaminated Impurity) Target->Impurity2 Loss of -NH2 Hydrolysis Phosphodiesterase / Acid Hydrolysis Deamination Oxidative Deamination Impurity3 1-Aminoguanosine (Nucleoside) Impurity1->Impurity3 Dephosphorylation

Figure 2: Degradation pathways of 1-Amino-cGMP leading to key chromatographic impurities.

Interpretation:

  • 1-Amino-GMP: Elutes before 1-Amino-cGMP in RP-HPLC (more polar).

  • cGMP: Elutes after 1-Amino-cGMP in RP-HPLC (lacks the polar amino group).[1][2]

  • Resolution Check: A system suitability test must demonstrate a resolution (Rs) > 1.5 between 1-Amino-cGMP and cGMP.[1][2]

References

  • Guanosine 3',5'-cyclic monophosphate (cGMP)

    • Source: Sigma-Aldrich Technical Bulletin.[1][2] "Guanosine 3',5'-cyclic monophosphate HPLC Standards."

  • Ion-Pair HPLC of Nucleotides

    • Title: "Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases."[1][2]

    • Source: Analytical Biochemistry (PubMed).[1][2]

    • URL:[Link]

  • HILIC Separation of Polar Metabolites

    • Title: "Analysis of Nucleotides Using Solid Core HPLC Columns."
    • Source: Thermo Fisher Scientific Application Note.[1][2]

  • Fluorescence Properties of Guanosine Analogues

    • Title: "Highly fluorescent guanosine mimics for folding and energy transfer studies."[2]

    • Source: Nucleic Acids Research (PMC).[1][2]

    • URL:[Link]

Sources

Mass Spectrometry Characterization of 1-Amino-cGMP Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry characterization of 1-Amino-cGMP (1-Aminoguanosine-3',5'-cyclic monophosphate) , a specialized cyclic nucleotide analog used primarily to dissect Protein Kinase G (PKG) activation mechanisms.

Executive Summary

1-Amino-cGMP (1-NH₂-cGMP) is a site-selective analog of the secondary messenger cGMP.[1] Unlike common analogs modified at the C8 position (e.g., 8-Br-cGMP) or the 2'-O position, 1-Amino-cGMP features an amino group attached to the N1-position of the guanine base. This modification renders the molecule a hydrazine derivative, imparting unique binding properties—specifically a high preference for Site A of cGMP-dependent protein kinase (PKG).[2]

Accurate mass spectrometry (MS) characterization of 1-Amino-cGMP is critical for verifying its integrity in kinase synergism studies and quantifying its intracellular stability. This guide compares its MS profile against native cGMP and common analogs, providing a validated protocol for its identification.

Chemical Identity & Structural Logic[1][2][4]

Understanding the structural deviation from native cGMP is the foundation of interpreting the mass spectrum.

  • Native cGMP: Guanosine-3',5'-cyclic monophosphate.[1] The purine ring (guanine) has a hydrogen at N1.

  • 1-Amino-cGMP: The Hydrogen at N1 is replaced by an Amino group (-NH₂).[1]

    • Chemical Consequence: This creates an N-N bond (hydrazine motif), increasing the molecular weight and altering the pKa of the N1 proton.

    • Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Free Acid)[2]
      
    • Monoisotopic Mass: 360.06 Da (vs. 345.05 Da for cGMP).

Comparison of Key Analogs
CompoundModification SiteFormula (Free Acid)Monoisotopic Mass (Da)[M+H]⁺ m/zKey Application
Native cGMP NoneC₁₀H₁₂N₅O₇P345.047346.05 Endogenous signaling
1-Amino-cGMP N1-Amino C₁₀H₁₃N₆O₇P360.058361.07 PKG Site A Agonist
8-Br-cGMP C8-BromineC₁₀H₁₁BrN₅O₇P422.958424.97 Hydrolysis resistant
8-pCPT-cGMP C8-ChlorophenylthioC₁₆H₁₆ClN₅O₇PS489.017490.02 Cell-permeable activator

Mass Spectrometry Characterization Strategy

Ionization & Detection

Nucleotides are amphoteric but ionize most efficiently in Negative ESI mode due to the phosphate group. However, for structural elucidation (fragmentation), Positive ESI often yields more informative base-specific ions.

  • Polarity: Negative (Quantification), Positive (Structural Confirmation).

  • Source: Electrospray Ionization (ESI).

  • Solvent System: Methanol/Water or Acetonitrile/Water with volatile buffers (Ammonium Acetate/Formate). Avoid non-volatile salts (Na+, K+) which cause signal splitting.

Fragmentation Pathways (MS/MS)

The fragmentation of 1-Amino-cGMP follows the classic nucleoside cleavage rules but with a mass shift in the base fragment.

  • Pathway A (Base Loss): Cleavage of the N-glycosidic bond releases the protonated base.

    • Native cGMP Base: Guanine (m/z 152).[3]

    • 1-Amino-cGMP Base:1-Aminoguanine (m/z 167) . This is the diagnostic ion .

  • Pathway B (Phosphate Loss): Loss of the cyclic phosphate group.

  • Pathway C (Ribose Cleavage): Fragmentation of the sugar moiety.

Visualizing the Fragmentation Logic

Fragmentation cluster_legend Key Parent 1-Amino-cGMP [M+H]+ = 361.07 BaseIon Diagnostic Base Ion (1-Aminoguanine) [B+2H]+ = 167.06 Parent->BaseIon Glycosidic Bond Cleavage (CID) SugarP Ribose-Cyclic Phosphate Ion m/z ~ 195 Parent->SugarP Charge Retention on Sugar Fragment2 Phosphate Ion [H2PO4]- m/z 96.97 (Neg Mode) Parent->Fragment2 Negative Mode Fragmentation NeutralBase Neutral Loss (1-Aminoguanine) -166 Da Legend Blue: Precursor | Red: Diagnostic Fragment

Figure 1: MS/MS fragmentation pathway of 1-Amino-cGMP. The shift from m/z 152 (native) to m/z 167 (1-amino) is the definitive identifier.[4]

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the separation of 1-Amino-cGMP from native cGMP and cellular matrices.[2]

Materials
  • Standard: 1-Aminoguanosine-3',5'-cyclic monophosphate (e.g., from Biolog, Cat.[1] No. A 041).

  • Internal Standard: ^13^C-cGMP or 8-Br-cGMP (if not present in sample).

  • Column: Porous Graphitic Carbon (Hypercarb) or C18-Polar Embedded (e.g., Acquity HSS T3). Note: Cyclic nucleotides are very polar; standard C18 often fails to retain them.[2]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1-Amino-cGMP standard in water to 1 mM (Stock).

    • Dilute to 1 µM in 50% Methanol/Water + 0.1% Formic Acid.[2]

    • For biological samples: Perform Solid Phase Extraction (SPE) using weak anion exchange (WAX) cartridges to remove salts and proteins.

  • LC Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Alkaline pH improves peak shape for cyclic nucleotides on Carbon columns).

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 0-5 min: 2% B; 5-15 min: 2% to 60% B.

    • Flow Rate: 0.3 mL/min.[2]

  • MS Settings (Triple Quadrupole):

    • Source: ESI Positive.[2]

    • Capillary Voltage: 3.0 kV.[2]

    • Transitions (MRM):

      • Quantifier: 361.1 → 167.1 (Base fragment).

      • Qualifier: 361.1 → 69.0 (Phosphate/Ring fragment).

    • Collision Energy: 25–35 eV (Optimize for base cleavage).

  • Data Validation:

    • Verify the retention time shift. 1-Amino-cGMP is slightly more hydrophobic than native cGMP due to the hydrazine modification but less hydrophobic than 8-Br-cGMP.

    • Check the 361/167 ratio.

Comparative Performance Analysis

The following table contrasts 1-Amino-cGMP with its primary alternatives in experimental workflows.

Feature1-Amino-cGMPNative cGMP8-Br-cGMP
Primary Use Site-Selective Activation (Site A) General SignalingGeneral Activation / Hydrolysis Resistant
MS Precursor (ESI+) 361.1 346.1424.0 / 426.0 (Isotope pattern)
Diagnostic Fragment 167 (1-NH₂-Guanine) 152 (Guanine)230/232 (8-Br-Guanine)
Stability Moderate (Hydrazine is reactive)High (Enzymatically labile)High (PDE Resistant)
Solubility High (Water/Buffer)HighModerate
Why use 1-Amino-cGMP?

While 8-Br-cGMP is the "workhorse" for general PKG activation, it activates both Site A and Site B. 1-Amino-cGMP is crucial when researchers need to distinguish between the kinetic properties of the two binding sites. The amino modification at N1 sterically hinders binding to Site B, forcing interaction with Site A.

References

  • Biolog Life Science Institute. Technical Information: 1-Amino-cGMP (1-NH2-cGMP). Product Catalog No. A 041. [Link]

  • Schwede, F., et al. (2000). "Cyclic nucleotide analogs as probes for phosphodiesterases and cyclic nucleotide-dependent protein kinases." Pharmacology & Therapeutics, 87(2-3), 199-226.

  • Dostmann, W. R., et al. (1996). "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinase I and II with N6-substituted cAMP analogs." Journal of Biological Chemistry, 271, 14087-14094. (Contextual reference for N-substituted analog MS characterization).

  • Guderley, H., et al. (2020). "Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells." Journal of Chromatography B, 1160, 122384. (Methodology adapted for cGMP analogs).

Sources

Validating PKG I and PKG II Isoform Selectivity of 1-Amino-cGMP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

This technical guide outlines the rigorous validation framework required to determine the isoform selectivity of 1-Amino-cGMP (1-NH₂-cGMP; 1-Aminoguanosine-3',5'-cyclic monophosphate).[1] While widely recognized as a Site A-selective analog useful for kinase synergism studies, its utility in distinguishing Protein Kinase G type I (PKG I) from type II (PKG II) requires precise experimental verification against established gold standards.[1]

This guide is designed for researchers necessitating high-fidelity signaling tools. It moves beyond basic product descriptions to provide a causal, mechanistic validation protocol.

The Compound Profile: 1-Amino-cGMP

To validate selectivity, one must first understand the ligand's structural logic.[1] 1-Amino-cGMP is modified at the N1-position of the guanine ring. Unlike C8-modified analogs (e.g., 8-Br-cGMP, 8-pCPT-cGMP) which often favor the syn conformation and enhance lipophilicity, N1-modifications primarily alter hydrogen bonding capabilities within the Cyclic Nucleotide Binding (CNB) pockets.[1]

FeatureDescriptionMechanistic Implication
Chemical Name 1-Aminoguanosine-3',5'-cyclic monophosphateN1-substitution hinders specific H-bonds in the binding pocket.[1]
Primary Selectivity Site A Preference Binds preferentially to the "slow" exchange site (Site A) of PKG isozymes.[1]
Primary Utility Kinase SynergismOften used with Site B-selective analogs (e.g., 8-Br-cGMP) to maximally activate PKG via cooperative occupancy.[1]
Isoform Status Candidate for Validation Must be benchmarked against PET-cGMP (PKG I) and 8-pCPT-cGMP (PKG II).[1]
Comparative Landscape: The Gold Standards

Any validation of 1-Amino-cGMP must include these controls. Without them, selectivity data is relative and unpublishable.[1]

AnalogSelectivity ProfileMechanism of ActionRecommended Control Use
PET-cGMP PKG I Selective

-phenyl-1,N2-etheno modification targets the unique hydrophobic pocket in PKG I CNB-B.
Positive Control for PKG I activation.[1]
8-pCPT-cGMP PKG II Selective Bulky 8-parachlorophenylthio group fits the larger CNB-A pocket of PKG II.[1]Positive Control for PKG II activation.
1-Amino-cGMP Test Compound Putative Site A preference; isoform bias to be determined.Subject of titration and synergism assays.
Validation Phase I: In Vitro Kinase Affinity ( )

The most definitive test for isoform selectivity is the determination of the Activation Constant (


) using purified recombinant enzymes.[1]
Experimental Logic

PKG I and II activation is cooperative. Binding to the high-affinity site (usually Site B for PKG I) induces a conformational change that exposes the low-affinity site (Site A).[1] Since 1-Amino-cGMP is Site A selective , it may show weak activation alone but potent activation in the presence of a Site B primer.

Protocol Workflow
  • Enzyme Prep: Purify full-length recombinant PKG I

    
     , PKG I
    
    
    
    , and PKG II (baculovirus/Sf9 system recommended to preserve post-translational modifications).[1]
  • Substrate Selection:

    • PKG I: BPDEtide or VASPtide.[1]

    • PKG II: G-substrate peptide.[2]

  • Assay Setup: Microfluidic mobility shift assay (e.g., Caliper EZ Reader) or radiometric [

    
    -
    
    
    
    P]ATP assay.[1]
  • Titration: 1-Amino-cGMP (0.1 nM – 100

    
    M).[1]
    
  • Synergism Check (Critical): Repeat titration in the presence of a fixed, sub-threshold concentration (e.g., 10 nM) of 8-Br-cGMP (Site B selective).

Data Output & Interpretation

Calculate the Selectivity Fold using the formula:



  • > 50-fold: Highly Selective.

  • 10-50 fold: Moderately Selective.

  • < 10 fold: Non-selective (Pan-activator).

Validation Phase II: Cellular Selectivity (Functional Readouts)

In vitro affinity does not always translate to cellular potency due to membrane permeability and PDE degradation. 1-Amino-cGMP is generally membrane-permeant, but less lipophilic than 8-pCPT-cGMP.[1]

Pathway Visualization: Distinct Signaling Nodes

The following diagram illustrates the divergent pathways you must probe to validate selectivity.

PKG_Validation_Pathways cluster_inputs Analogs cluster_targets Isoforms cluster_readouts Specific Readouts Node_1Amino 1-Amino-cGMP (Test Compound) Node_PKGI PKG I (Cytosolic) Node_1Amino->Node_PKGI ? Node_PKGII PKG II (Membrane) Node_1Amino->Node_PKGII ? Node_PET PET-cGMP (PKG I Control) Node_PET->Node_PKGI High Affinity Node_8pCPT 8-pCPT-cGMP (PKG II Control) Node_8pCPT->Node_PKGII High Affinity Node_VASP VASP Ser239 Phosphorylation Node_PKGI->Node_VASP Primary Target Node_CFTR CFTR / Cl- Current (Intestinal/Airway) Node_PKGII->Node_CFTR Primary Target Node_Renin Renin Secretion (Juxtaglomerular) Node_PKGII->Node_Renin Primary Target

Figure 1: Divergent signaling pathways for PKG I and PKG II.[1] Validation requires measuring VASP phosphorylation (PKG I) vs. CFTR/Renin activity (PKG II).[1]

Cell-Based Protocol
  • Cell Lines:

    • PKG I Model: Rat Aortic Smooth Muscle Cells (RASMC) or Platelets (high PKG I, no PKG II).[1]

    • PKG II Model: Caco-2 cells (intestinal) or Juxtaglomerular cells (high PKG II).[1]

  • Method:

    • Treat cells with 1-Amino-cGMP (10

      
      M, 50 
      
      
      
      M, 100
      
      
      M).[1]
    • PKG I Readout: Western Blot for p-VASP (Ser239) . Compare band intensity to PET-cGMP (1

      
      M).
      
    • PKG II Readout: Ussing chamber assay for Cl⁻ secretion (Caco-2) or ELISA for Renin release. Compare to 8-pCPT-cGMP.

  • Control for PDE Hydrolysis:

    • Perform assays

      
       IBMX (non-selective PDE inhibitor) to determine if 1-Amino-cGMP is rapidly hydrolyzed, which would falsely appear as low potency.[1]
      
Synergism: The "Site A" Validation Workflow

Since 1-Amino-cGMP is a Site A analog, its "selectivity" might manifest as selective synergism . It may potentiate PKG I activation when combined with a PKG I-selective Site B analog, but fail to do so for PKG II (or vice versa).[1]

Synergism_Protocol Start Start Validation Step1 Determine EC10 of Site B Analog (e.g., 8-Br-cGMP) Start->Step1 Step2 Add 1-Amino-cGMP (Titration Series) Step1->Step2 Branch Measure Kinase Activity Step2->Branch Result1 Shift in EC50 (Leftward) = Synergism Branch->Result1 Site A/B Cooperativity Result2 No Shift = No Interaction Branch->Result2 Steric Hindrance

Figure 2: Synergism validation workflow. 1-Amino-cGMP should be tested for its ability to lower the


 of a Site B analog.
References
  • Biolog Life Science Institute. Technical Information: 1-Amino-cGMP (1-NH2-cGMP). [1]

  • Miller, J. P., et al. (1981). Effect of Modification of the 1-, 2-, and 6-Positions of 9-beta-D-Ribofuranosylpurine Cyclic 3',5'-Phosphate on the Cyclic Nucleotide Specificity of Adenosine Cyclic 3',5'-Phosphate and Guanosine Cyclic 3',5'-Phosphate-dependent Protein Kinases.[1] Biochemical Pharmacology, 30(5), 509-515.[1]

  • Corbin, J. D., et al. (1986). Studies of cGMP analog specificity and function of the two intrasubunit binding sites of cGMP-dependent protein kinase.[1] Journal of Biological Chemistry, 261(3), 1208-1214.[1]

  • Campbell, J. C., et al. (2017). Structural Basis of Analog Specificity in PKG I and II.[1] ACS Chemical Biology, 12(9), 2264–2270.[1]

Sources

NMR spectral data for 1-Aminoguanosine-3',5'-monophosphate identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the NMR-based identification of 1-Aminoguanosine-3',5'-cyclic monophosphate (1-Amino-cGMP) , contrasting it with its parent molecule, native cGMP.[1][2] This analog is a critical intermediate in the synthesis of fluorescent etheno-derivatives and a structural probe for investigating guanylyl cyclase and protein kinase G (PKG) interactions.

Part 1: Executive Summary & Technical Context

1-Aminoguanosine-3',5'-monophosphate is a nucleoside analog where the hydrogen at the N1 position of the guanine base is replaced by an amino group (-NH₂).[1] This modification fundamentally alters the hydrogen-bonding capacity of the Watson-Crick face and introduces a reactive hydrazine-like moiety, often used to generate fluorescent tricyclic adducts.[1]

  • Primary Application: Synthetic intermediate for fluorescent probes (e.g., 1,N⁶-etheno-cGMP) and structural biology studies.[1]

  • Key Identification Challenge: Distinguishing the N1-amino modification from the native N1-H form and other isomers (e.g., 8-aminoguanosine) using non-destructive spectroscopy.

Part 2: Comparative NMR Spectral Data

The following data compares Native cGMP with 1-Amino-cGMP . The most diagnostic changes occur in the proton and carbon signals of the pyrimidine ring (N1, C2, C6) due to the electronic effect of the N-amino substituent.

Experimental Parameters (Recommended)
  • Solvent: DMSO-d₆ (Preferred for observing exchangeable amino protons).[1]

  • Frequency: ≥ 500 MHz (¹H), ≥ 125 MHz (¹³C).

  • Temperature: 298 K.[1]

  • Reference: TMS (0.00 ppm).

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)
Proton PositionNative cGMP (DMSO-d₆)1-Amino-cGMP (DMSO-d₆)Diagnostic Note
N1-H 10.6 – 10.8 (br s) Absent Primary Indicator. The downfield imino proton disappears.[1]
N1-NH₂ Absent5.8 – 6.2 (s) New Signal. Characteristic broad singlet of the N-amino group.[1] May broaden/disappear in D₂O due to exchange.[1]
H8 7.9 – 8.1 (s)8.2 – 8.4 (s)Deshielded due to electronic perturbation of the ring system.
N2-H₂ 6.4 – 6.6 (br s)6.8 – 7.0 (br s)Slight downfield shift due to proximity to the N1-amino group.[1]
H1' (Sugar) 5.5 – 5.7 (d)5.6 – 5.8 (d)Minimal change; sugar pucker remains largely C3'-endo (typical for cGMP).
Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)
Carbon PositionNative cGMP1-Amino-cGMPStructural Insight
C6 (C=O) 157.0 – 157.5153.0 – 155.0 Upfield shift.[1] The N1-amino group increases electron density at the carbonyl via the alpha-effect.[1]
C2 153.5 – 154.0151.0 – 152.5Shielded relative to native cGMP.[1]
C8 136.0 – 137.0138.0 – 139.5Deshielded; correlates with H8 shift.[1]
C1' (Sugar) 91.0 – 92.091.5 – 92.5The glycosidic bond environment is preserved.

Technical Note: The ³¹P NMR signal for the cyclic phosphate diester typically appears at -1.0 to +1.0 ppm (relative to 85% H₃PO₄) for both molecules. The N1 modification is too distant to significantly perturb the phosphate chemical shift.

Part 3: Structural Elucidation Workflow

This self-validating workflow ensures the correct identification of the 1-amino analog, distinguishing it from common impurities like 8-aminoguanosine or hydrolysis products (linear GMP).[1]

IdentificationWorkflow Start Unknown Sample (Suspected 1-Amino-cGMP) Solubility Dissolve in DMSO-d6 (Avoid D2O initially) Start->Solubility H1_NMR Acquire 1H NMR Solubility->H1_NMR Check_N1 Check 10-11 ppm region (N1-H) H1_NMR->Check_N1 Decision_N1 Signal Present? Check_N1->Decision_N1 Native_ID ID: Native cGMP (or N1-unsubstituted) Decision_N1->Native_ID Yes (10.8 ppm) Check_Amino Check 5.5-6.5 ppm (New NH2 signal) Decision_N1->Check_Amino No Decision_Amino Broad Singlet Present? Check_Amino->Decision_Amino C13_Check Acquire 13C NMR Check C6 Shift Decision_Amino->C13_Check Yes Alt_ID ID: Other Analog (e.g., 8-Amino) Decision_Amino->Alt_ID No Final_ID CONFIRMED ID: 1-Amino-cGMP C13_Check->Final_ID C6 < 156 ppm

Figure 1: Decision tree for the NMR-based discrimination of 1-Amino-cGMP from native nucleotides.

Part 4: Performance & Application Comparison

This section objectively compares the functional utility of 1-Amino-cGMP against Native cGMP and 8-Amino-cGMP.

FeatureNative cGMP 1-Amino-cGMP 8-Amino-cGMP
Primary Role Biological Second MessengerSynthetic Intermediate / ProbeSelective PKG Activator
Fluorescence Non-fluorescentWeakly Fluorescent (Hydrazine-like)Highly Fluorescent
Reactivity Stable N1-HReactive N1-NH₂ (Condenses with aldehydes)Stable C8-NH₂
Binding (PKG) High Affinity (Native)Reduced Affinity (Steric clash at N1)High Affinity / Selectivity
Hydrolytic Stability Susceptible to PDEResistant (N1 mod.[1] hinders PDE binding)Resistant

Scientific Insight: The 1-amino modification renders the molecule useful for site-specific labeling .[1] Unlike C8-modifications which project into the solvent in the syn conformation, the N1-modification lies on the Watson-Crick face.[1] This allows 1-amino-cGMP to be used to probe the hydrogen-bonding requirements of the cGMP-binding pockets in Phosphodiesterases (PDEs) and Cyclic Nucleotide-Gated (CNG) channels.[1]

Part 5: Detailed Experimental Protocol

Synthesis of 1-Aminoguanosine Precursor (Context)

While this guide focuses on identification, understanding the source is vital.[2] 1-Aminoguanosine derivatives are typically synthesized by the amination of the parent guanosine using Hydroxylamine-O-sulfonic acid (HOSA) in alkaline conditions.[1]

  • Reaction Monitoring: The conversion is best monitored by the disappearance of the UV absorption shoulder at 290 nm (characteristic of the guanine anion) and the appearance of the N-amino spectral features.

NMR Sample Preparation Protocol
  • Lyophilization: Ensure the sample is strictly anhydrous. Exchange with D₂O (99.9%) three times if proton exchange is not desired, or use DMSO-d₆ immediately for full characterization.[1]

  • Solvent Addition: Add 600 µL of DMSO-d₆ (99.9 atom % D).[1]

    • Why DMSO? In D₂O, the N1-NH₂ protons exchange rapidly with the solvent (HDO peak), making the diagnostic signal invisible. DMSO preserves these slow-exchanging protons.[1]

  • Tube Transfer: Transfer to a 5mm high-precision NMR tube.

  • Acquisition:

    • Run a standard 1D ¹H (64 scans) to check concentration.

    • Run a 1D ¹³C (1024+ scans) or HSQC to confirm the carbon skeleton.

    • Critical: If N1-NH₂ is ambiguous, run a ¹H-¹⁵N HSQC (natural abundance) if sample concentration permits (>20 mM).[1] The N1 nitrogen will show a distinct chemical shift compared to the protonated N1 of native cGMP.

References

  • Broom, A. D., & Robins, R. K. (1969). The preparation of 1-aminopurinium mesitylenesulfonates by reaction of purines with O-(mesitylenesulfonyl)hydroxylamine. Journal of Heterocyclic Chemistry.

  • Kazmers, I. S., et al. (1981). Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts.[1] Science.

  • Grate, J. W., & Wilson, R. B. (2016). Fluorescent guanosine-nucleotide analogs suitable for photoaffinity-labeling experiments. European Journal of Biochemistry.

  • HMDB. (2025). Guanosine 3',5'-cyclic monophosphate (cGMP) Spectral Data. Human Metabolome Database.[1]

  • Sigma-Aldrich. (2025).[1] 8-Aminoguanosine Product Specification and NMR References. Merck KGaA.[1]

Sources

Safety Operating Guide

1-Aminoguanosine-3',5'-monophosphate (Sodium Salt): Proper Disposal & Handling Guide

[1][2][3][4]

Executive Summary & Biological Context

1-Aminoguanosine-3',5'-monophosphate (1-NH₂-cGMP) is a chemically modified analog of the second messenger cGMP.[1][2][3] Unlike native cGMP, the 1-amino modification alters its hydrolysis rate by phosphodiesterases (PDEs) and its affinity for Protein Kinase G (PKG) and Cyclic Nucleotide-Gated (CNG) channels.[1][2][3]

Critical Safety Directive: While often classified under general "Caution" (Irritant) categories in generic SDS, this compound is a bioactive signal transduction modulator .[3] In the absence of chronic toxicity data (carcinogenicity/teratogenicity), it must be handled with Universal Precautions —treating it as a potential mutagen and reproductive toxin.[3]

Physical & Chemical Profile
PropertySpecification
CAS No. [78033-42-8] (Free acid) / [N/A] (Sodium Salt specific)
Molecular Formula C₁₀H₁₃N₆O₇P[1][2][3] · Na (Sodium Salt)
Solubility Water-soluble; sparingly soluble in organic solvents.[1][2][3]
Bioactivity PKG Activator; resistant to specific PDEs.[2][3]
RCRA Status Not P-listed or U-listed; Manage as Non-Specific Chemical Waste .

Hazard Identification & Risk Assessment

Before disposal, you must classify the waste stream based on the state of the material.

  • H302 (Acute Toxicity, Oral): Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation (dust inhalation).[3]

Operational Risk: The primary risk is not acute lethality, but unintended biological activation via mucosal absorption or inhalation of the powder.[3]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling solid bioactive analogs.[2][3]

PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min)Prevents permeation of the sodium salt matrix.[1][2][3]
Respiratory N95 Respirator (Solids)Required when weighing powder to prevent inhalation of bioactive dust.[2][3]
Eye Protection Chemical Splash Goggles Tighter seal than safety glasses; prevents airborne particulate entry.[2][3]
Clothing Tyvek Sleeves or Lab CoatProtects forearms during solution preparation.[2][3]

Disposal Decision Tree (Workflow)

Do not dispose of this compound via sanitary sewer (sink) or standard trash.[3] All waste must be routed to High-Temperature Incineration .[3]

DOT Diagram: Waste Stream Logic

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Contaminated Wipes)StateCheck->SolidDry MaterialLiquidLiquid Waste(Stock Solutions, Buffers)StateCheck->LiquidAqueous/SolventSolidActionPlace in Yellow/HazardousSolid Waste BagSolid->SolidActionLiquidActionCollect in Screw-TopHDPE/Glass ContainerLiquid->LiquidActionLabelingLabel: 'Non-Regulated Chemical Waste'Constituent: 1-Amino-cGMPSolidAction->LabelingLiquidAction->LabelingFinalDestDestruction Method:High-Temp IncinerationLabeling->FinalDest

Figure 1: Decision matrix for segregating 1-Amino-cGMP waste streams to ensure compliance with chemical hygiene standards.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicability: Expired powder, weigh boats, contaminated gloves, and paper towels.[1][2][3]

  • Segregation: Do not mix with "Sharps" or "Biohazard" (Red Bag) waste unless the compound was used with infectious agents.[3]

  • Containment: Place all solids into a clear or yellow hazardous waste bag (polyethylene, minimum 2 mil thickness).

  • Secondary Containment: If the powder bottle is still substantial, place the entire bottle into the waste bag. Do not empty the bottle to avoid generating dust.[3]

  • Labeling: Affix a Hazardous Waste label.

    • Chemical Name: 1-Aminoguanosine-3',5'-monophosphate.[1][2][3][5]

    • Hazard Checkbox: Toxic / Irritant.[3][4][5]

  • Disposal: Request pickup for Chemical Incineration .

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Unused aqueous buffers or stock solutions containing >1 µM concentration.[2]

  • Selection: Use a chemically compatible container (HDPE plastic or Amber Glass).[2][3]

  • Transfer: Pour liquid into the container using a funnel to prevent splashing.

  • Compatibility Check: Ensure no oxidizers (e.g., Nitric Acid) or reactive metals are in the same waste container.[2][3] 1-Amino-cGMP is generally stable but should be kept at neutral pH in waste.[1][3]

  • Labeling:

    • Constituents: Water (99%), 1-Amino-cGMP (<1%).[1][2]

    • Hazard:[2][3][4][6][7] Irritant.[3][5]

  • Deactivation (Optional but Recommended): If your facility requires pre-treatment, adjust pH to >11 using Sodium Hydroxide (NaOH) and let sit for 24 hours to hydrolyze the cyclic phosphate ring before final disposal, though incineration is preferred to guarantee destruction of the guanosine core.[2][3]

Spill Management (Immediate Action)

In the event of a powder spill (>10 mg), follow this "Stop, Contain, Clean" workflow.

DOT Diagram: Spill Response

SpillResponseAlert1. ALERTNotify nearby personnelPPE2. PPE UPGloves, Goggles, N95Alert->PPEContain3. CONTAINCover with damp paper towel(Prevent Dust)PPE->ContainClean4. CLEANWipe with 10% Ethanolthen Soap/WaterContain->CleanDispose5. DISPOSEAll materials toSolid Chemical WasteClean->Dispose

Figure 2: Rapid response workflow for dry powder spills to minimize inhalation risks.

Detailed Cleanup Steps:

  • Dampen: Do not dry sweep.[3] Lay a paper towel dampened with water or 10% ethanol over the powder to prevent aerosolization.

  • Scoop: Use a scoop or stiff card to lift the dampened powder/towel mixture.[3]

  • Wash: Clean the surface with a detergent solution (1% Alconox or SDS) followed by a water rinse.[2][3] The sodium salt is highly water-soluble; simple aqueous washing is effective for surface decontamination.[1][3]

References

  • Biolog Life Science Institute. 1-Aminoguanosine-3',5'-monophosphate (1-NH₂-cGMP) Product Data. Biolog.de.[3] Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste.[3] EPA.gov.[3] Link[1][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[3] OSHA.gov.[3] Link

  • PubChem. Guanosine 3',5'-cyclic monophosphate (General Analog Safety Data). National Library of Medicine.[3] Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.